MAC173979
Descripción
Propiedades
Número CAS |
41501-64-8 |
|---|---|
Fórmula molecular |
C9H5Cl2NO3 |
Peso molecular |
246.04 g/mol |
Nombre IUPAC |
3,3-dichloro-1-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H5Cl2NO3/c10-9(11)5-8(13)6-2-1-3-7(4-6)12(14)15/h1-5H |
Clave InChI |
OGORZYUCNNDKIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MAC173979; MAC-173979; MAC 173979. |
Origen del producto |
United States |
Foundational & Exploratory
MAC173979: A Technical Guide to its Mechanism of Action as a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the mechanism of action of MAC173979, a novel antibacterial compound. This compound has been identified as a time-dependent inhibitor of para-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][2][3][4] This guide will delve into the specifics of its inhibitory action, the experimental evidence supporting this mechanism, and the methodologies employed in its characterization. The information is intended to support further research and development of this and similar compounds as potential antibacterial therapeutics.
Core Mechanism of Action: Inhibition of PABA Biosynthesis
This compound exerts its antibacterial effect by targeting and inhibiting the biosynthesis of para-aminobenzoic acid (PABA).[1][2][3] PABA is a crucial intermediate in the bacterial synthesis of folates (vitamin B9), which are essential for the production of nucleotides and certain amino acids. By disrupting the PABA supply, this compound effectively halts bacterial growth.
The inhibitory action of this compound is characterized as time-dependent and irreversible.[1][4] This suggests a mechanism where an initial reversible binding event is followed by a slower, irreversible inactivation of the target enzyme complex.[1] The proposed mechanism involves the formation of an initial enzyme-inhibitor complex (EI) that subsequently undergoes a conformational change to a more stable, inactive complex (EI*).[1]
Signaling Pathway: PABA Biosynthesis
The biosynthesis of PABA from chorismate and L-glutamine is a two-step process catalyzed by the PabA, PabB, and PabC enzymes.[1] this compound is believed to interfere with this enzymatic complex.
References
- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
MAC173979: A Potent Time-Dependent Inhibitor of p-Aminobenzoic Acid Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MAC173979, a novel, time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis. With demonstrated activity against Gram-negative bacteria, this compound presents a promising avenue for the development of new antibacterial agents. This document details the mechanism of action of this compound, its inhibitory kinetics, the underlying biochemistry of the PABA biosynthesis pathway, and detailed experimental protocols for assessing its inhibitory effects.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. The p-aminobenzoic acid (PABA) biosynthesis pathway, essential for folate synthesis in many bacteria but absent in humans, represents a validated and attractive target for antimicrobial drug discovery. This compound has been identified as a potent inhibitor of this pathway, exhibiting a time-dependent mode of action. This guide serves as a technical resource for researchers investigating this compound and other inhibitors of PABA biosynthesis.
This compound: Chemical and Inhibitory Properties
This compound is a small molecule inhibitor with the chemical formula C₉H₅Cl₂NO₃.[1] Its activity against the PABA biosynthesis pathway has been characterized, revealing key quantitative metrics of its inhibitory potential.
Quantitative Inhibitory Data
The inhibitory efficacy of this compound against p-aminobenzoic acid biosynthesis is summarized in the table below.
| Parameter | Value | Reference |
| IC₅₀ | 30 µM | [1][2][3] |
| Apparent Kᵢ | 7.3 ± 1.3 μM | |
| Chemical Formula | C₉H₅Cl₂NO₃ | [1] |
| Molecular Weight | 246.043 g/mol | [1] |
| CAS Number | 41501-64-8 | [1][2][3] |
The p-Aminobenzoic Acid (PABA) Biosynthesis Pathway
In many bacteria, including Escherichia coli, PABA is synthesized from chorismate in a two-step enzymatic process.[4][5][6] This pathway is crucial for the production of folates, which are essential cofactors for the synthesis of nucleotides and certain amino acids. Humans do not possess this pathway and instead obtain folates from their diet, making it an ideal target for selective antibacterial therapy.
The biosynthesis of PABA is catalyzed by a complex of three enzymes: PabA, PabB, and PabC.[4][7]
-
Step 1: Formation of 4-amino-4-deoxychorismate (ADC) : The enzyme complex, aminodeoxychorismate synthase, composed of PabA and PabB subunits, catalyzes the conversion of chorismate and glutamine to ADC and glutamate.[7]
-
Step 2: Formation of p-Aminobenzoic Acid : The enzyme 4-amino-4-deoxychorismate lyase (PabC) then converts ADC to PABA and pyruvate.[4]
The activity of this compound has been shown to be reversed by the addition of PABA, confirming its mechanism of action within this pathway.[4]
References
- 1. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]
- 2. Chorismate aminations: partial purification of Escherichia coli PABA synthase and mechanistic comparison with anthranilate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production, purification, and assay of recombinant proteins for in vitro biochemical analyses of the plant polyadenylation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of aminodeoxychorismate synthase and anthranilate synthase as novel targets for bispecific antibiotics inhibiting conserved protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of MAC173979: A Technical Guide to Metabolite Suppression Profiling in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative approaches to discover novel antibacterial agents with new mechanisms of action. Traditional high-throughput screening campaigns often identify compounds with potent activity, but elucidating their molecular targets is a significant bottleneck. Metabolite suppression profiling is a powerful strategy that leverages chemical complementation to identify the cellular pathways targeted by bioactive compounds. This technical guide provides an in-depth overview of the discovery of MAC173979, a novel antibacterial compound identified through this methodology. This compound serves as a compelling case study, demonstrating the efficacy of metabolite suppression profiling in not only identifying new antibacterials but also rapidly determining their mechanism of action.[1][2][3]
This document details the experimental protocols, quantitative data, and underlying biochemical pathways central to the discovery and characterization of this compound as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][4]
Core Principle: Metabolite Suppression Profiling
Metabolite suppression profiling is a strategic approach to elucidate the mechanism of action (MOA) of antibacterial compounds by assessing the ability of exogenous metabolites to rescue bacterial growth in the presence of an inhibitor.[1][3] The core logic is that if a compound inhibits a specific metabolic pathway, supplementing the growth medium with a downstream product of that pathway will bypass the inhibited step and restore bacterial growth. This creates a unique "metabolic suppression fingerprint" for each compound, which can be used to infer its MOA.[3]
The workflow for this process can be conceptualized as follows:
Discovery of this compound
This compound was identified from a screen of small molecules for inhibitors of E. coli growth under nutrient-limited conditions.[1] In the subsequent metabolite suppression profiling, the growth-inhibitory effect of this compound was reversed by the addition of p-aminobenzoic acid (PABA) or, to a lesser extent, methionine.[1] This metabolic suppression fingerprint strongly suggested that this compound targets the folate biosynthesis pathway, specifically at the branch of PABA biosynthesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Notes |
| Chemical Structure | Dichloro-nitrophenyl propenone | [1] |
| Target Pathway | p-aminobenzoic acid (PABA) biosynthesis | Inferred from metabolite suppression profiling.[1] |
| Target Organism | Escherichia coli | [1] |
| In Vitro Activity | Value | Conditions |
| MIC Suppression by PABA | 16-fold | Minimum Inhibitory Concentration (MIC) of this compound in the presence vs. absence of PABA.[1] |
| IC50 (PabA-B-C system) | 30 ± 2 μM | Half-maximal inhibitory concentration against the reconstituted PABA biosynthesis enzyme complex.[1] |
| Apparent Ki | 7.3 ± 1.3 μM | Apparent inhibition constant, indicating a time-dependent inhibition mechanism.[1] |
The PABA Biosynthesis Pathway in E. coli
In E. coli, PABA is synthesized from chorismate in a two-step enzymatic process involving three proteins: PabA, PabB, and PabC.[5][6]
-
Step 1: Formation of 4-amino-4-deoxychorismate (ADC)
-
This step is catalyzed by a heterodimeric complex of PabA and PabB, collectively known as aminodeoxychorismate synthase.[2][5][7]
-
PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to generate ammonia.[5]
-
PabB then utilizes this ammonia to replace the hydroxyl group at the C4 position of chorismate, forming ADC.[5][7]
-
-
Step 2: Formation of p-aminobenzoic acid (PABA)
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound. These protocols are based on standard microbiological and biochemical techniques and are consistent with the methods described in the primary literature.
Bacterial Strains and Growth Conditions
-
Bacterial Strain: Escherichia coli K-12 strain MG1655 is a suitable strain for these assays.
-
Growth Medium for MIC and Suppression Profiling: A nutrient-limited medium, such as a minimal medium with a defined carbon source (e.g., glucose), is essential for observing the effects of inhibitors of metabolic pathways.
-
Culture Conditions: Cultures are typically grown at 37°C with aeration (e.g., shaking at 225 rpm).
Metabolite Suppression Profiling Protocol
-
Preparation of Metabolite Array: A diverse array of metabolites, including amino acids, nucleobases, vitamins, and metabolic intermediates, is prepared in a 96-well or 384-well plate format. Each well contains a single metabolite or a defined pool of metabolites at a predetermined concentration.
-
Inoculum Preparation: An overnight culture of E. coli is diluted in fresh minimal medium to a standardized optical density (OD600) of approximately 0.05.
-
Assay Setup:
-
To each well of the metabolite array plates, add the test compound (e.g., this compound) to a final concentration that inhibits bacterial growth by approximately 80-90%.
-
Inoculate each well with the prepared bacterial suspension.
-
Include appropriate controls:
-
Positive control: Bacteria in medium without inhibitor.
-
Negative control: Bacteria in medium with inhibitor but no supplemented metabolite.
-
Sterility control: Medium only.
-
-
-
Incubation and Measurement: Incubate the plates at 37°C for 18-24 hours. Measure bacterial growth by reading the optical density at 600 nm (OD600) using a plate reader.
-
Data Analysis: For each well, calculate the percentage of growth relative to the positive control. A significant increase in growth in the presence of a specific metabolite compared to the negative control indicates suppression of the inhibitory effect. The results are often visualized as a heatmap to create a "metabolic suppression fingerprint".[3]
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in minimal medium in a 96-well plate.
-
Inoculum Preparation: Prepare an E. coli inoculum as described for the suppression profiling assay, adjusting the final concentration in the wells to approximately 5 x 105 CFU/mL.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the dilution plate. Incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth.
In Vitro PABA Biosynthesis Assay
-
Enzyme Expression and Purification: The E. coli genes pabA, pabB, and pabC are cloned into expression vectors and the corresponding proteins are overexpressed and purified using standard protein chromatography techniques.
-
One-Pot Reaction Setup:
-
The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl2, 10 mM L-glutamine).
-
Add the purified PabA, PabB, and PabC enzymes to the reaction mixture.
-
Add varying concentrations of the inhibitor (this compound).
-
Initiate the reaction by adding the substrate, chorismate.
-
-
Reaction Progress and Analysis:
-
Incubate the reaction at 37°C.
-
At various time points, quench the reaction (e.g., with an acid).
-
Quantify the production of PABA using High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
-
Data Analysis: Plot the concentration of PABA produced over time for each inhibitor concentration. For time-dependent inhibitors like this compound, the data can be globally fitted to the rate equation for slow-binding inhibition to determine kinetic parameters such as the apparent Ki.[1]
Conclusion
The discovery of this compound exemplifies the power of metabolite suppression profiling as a tool for antibacterial drug discovery. This approach not only identified a novel inhibitor but also rapidly illuminated its mechanism of action, targeting the essential PABA biosynthesis pathway. The detailed protocols and data presented in this guide provide a framework for researchers to apply similar strategies in their own drug discovery efforts. By integrating phenotypic screening with metabolomic approaches, the scientific community can accelerate the identification and development of new classes of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]
- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and sequence of Escherichia coli pabC, the gene encoding aminodeoxychorismate lyase, a pyridoxal phosphate-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Aminodeoxychorismate lyase - Wikipedia [en.wikipedia.org]
- 9. nist.gov [nist.gov]
An In-depth Technical Guide to MAC173979: A Novel Inhibitor of Bacterial PABA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC173979 is a novel antibacterial compound identified through metabolic suppression profiling as a potent and time-dependent inhibitor of de novo p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][2][3] As PABA is a crucial precursor for the synthesis of folates, which are essential for bacterial growth, its inhibition presents a promising avenue for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols and pathway visualizations.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3,3-Dichloro-1-(3-nitrophenyl)prop-2-en-1-one, is a dichloro-nitrophenyl propenone.[1][2] Its chemical structure is characterized by a Michael acceptor conjugated to highly electron-withdrawing groups.[2] The presence of this reactive moiety is thought to be crucial for its inhibitory activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41501-64-8 | [1][4] |
| Molecular Formula | C₉H₅Cl₂NO₃ | [1] |
| Molecular Weight | 246.04 g/mol | [1] |
| Exact Mass | 244.9646 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| SMILES Code | O=C(C1=CC=CC(--INVALID-LINK--=O)=C1)/C=C(Cl)\Cl | [1] |
| InChI Code | InChI=1S/C9H5Cl2NO3/c10-9(11)5-8(13)6-2-1-3-7(4-6)12(14)15/h1-5H | [1] |
Pharmacological Properties and Mechanism of Action
This compound acts as a time-dependent inhibitor of PABA biosynthesis.[2][3][4] This inhibition is specific to the de novo synthesis pathway, as the antibacterial effect of this compound can be reversed by the addition of PABA or, to some extent, methionine to the growth media.[2] The primary molecular target of this compound is the PabA-B-C enzyme complex, which catalyzes the conversion of chorismate to PABA.[2]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Experimental System | Source |
| IC₅₀ | 30 ± 2 μM | Recombinant E. coli PabA-B-C complex | [2] |
| Apparent Kᵢ | 7.3 ± 1.3 μM | Recombinant E. coli PabA-B-C complex |
An analog of this compound lacking the Michael acceptor, this compound-D, exhibited a significantly higher IC₅₀ of 60 ± 7 μM, highlighting the importance of this functional group for its inhibitory activity.[2]
PABA Biosynthesis Pathway and Inhibition by this compound
The biosynthesis of PABA from chorismate is a two-step enzymatic process in E. coli, carried out by the PabA, PabB, and PabC proteins. This compound inhibits this pathway, thereby depleting the bacterial cell of PABA and subsequently folate.
References
- 1. medkoo.com [medkoo.com]
- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
MAC173979: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAC173979 is a novel synthetic small molecule identified as a potent and time-dependent inhibitor of bacterial p-aminobenzoic acid (PABA) biosynthesis. This compound has demonstrated significant antibacterial activity, primarily investigated in Escherichia coli, by targeting a crucial metabolic pathway essential for folate synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this promising antibacterial candidate.
Antibacterial Spectrum of Activity
The antibacterial activity of this compound has been primarily characterized against Escherichia coli. Quantitative data on its activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli
| Bacterial Strain | Growth Medium | MIC (µg/mL) | MIC (µM) | Reference |
| E. coli K-12 MG1655 | M9 Minimal Medium | 2 | 7.3 ± 1.3 | [1] |
Note: The antibacterial activity of this compound is significantly influenced by the growth medium. Its potency is higher in nutrient-limited conditions where bacteria are reliant on de novo synthesis of essential metabolites like folate. The addition of p-aminobenzoic acid (PABA) to the growth medium can reverse the antibacterial effect of this compound, resulting in a 16-fold increase in its MIC against E. coli[1]. Data on the broader antibacterial spectrum of this compound against other bacterial species, such as Gram-positive pathogens, is not extensively available in the current literature.
Mechanism of Action: Inhibition of PABA Biosynthesis
This compound exerts its antibacterial effect by inhibiting the biosynthesis of p-aminobenzoic acid (PABA), a critical precursor for the synthesis of folate (Vitamin B9) in bacteria. Folate is an essential cofactor in the biosynthesis of nucleotides (purines and thymidine) and certain amino acids. By blocking PABA synthesis, this compound effectively starves the bacterial cell of these essential building blocks, leading to the cessation of growth.
The compound acts as a time-dependent inhibitor of the enzymatic complex responsible for PABA synthesis from chorismate[1]. This mechanism involves an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change to an inactive complex (EI*), indicating a strong and potentially irreversible binding to its target[1].
Signaling Pathway Diagram
Caption: Inhibition of the PABA biosynthesis pathway in E. coli by this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., E. coli K-12 MG1655)
-
M9 minimal medium supplemented with 0.4% glucose and 20 mM ammonium chloride
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A single colony of the test bacterium is inoculated into M9 minimal medium and grown overnight at 37°C with aeration. The overnight culture is then diluted in fresh M9 medium to achieve a standardized cell density, typically corresponding to a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final assay volume.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the 96-well plate using M9 minimal medium to achieve a range of desired concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and medium without the compound) and a negative control well (containing medium only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
p-Aminobenzoic Acid (PABA) Biosynthesis Inhibition Assay
The inhibitory effect of this compound on PABA biosynthesis is quantified by monitoring the enzymatic conversion of chorismate to PABA in the presence of the compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant PabA, PabB, and PabC enzymes from E. coli
-
Chorismate
-
L-glutamine
-
This compound
-
Reaction buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of methanol in water with formic acid)
Procedure:
-
Enzyme Assay: A reaction mixture is prepared containing the PabA-B-C enzyme complex, chorismate, and L-glutamine in the reaction buffer.
-
Inhibition Study: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Reaction and Quenching: The enzymatic reactions are initiated and allowed to proceed for a specific time at an optimal temperature (e.g., 37°C). The reactions are then stopped, for example, by adding a quenching agent like trichloroacetic acid.
-
HPLC Analysis: The reaction mixtures are centrifuged to remove precipitated protein, and the supernatants are analyzed by HPLC. The production of PABA is monitored by its absorbance at a specific wavelength (e.g., 280 nm).
-
Data Analysis: The amount of PABA produced in the presence of different concentrations of this compound is compared to the control to determine the extent of inhibition. Progress curves of PABA production over time are plotted to analyze the time-dependent nature of the inhibition[1].
Conclusion
This compound represents a promising antibacterial compound with a well-defined mechanism of action targeting the essential PABA biosynthesis pathway in bacteria. Its potent activity against E. coli, particularly in nutrient-limited environments that may mimic conditions during an infection, highlights its potential for further development. The detailed protocols provided in this guide offer a framework for the continued investigation of this compound's antibacterial properties, including the exploration of its activity against a broader range of bacterial pathogens and the elucidation of its precise molecular interactions with its target enzymes. Further research is warranted to fully assess the therapeutic potential of this novel antibacterial agent.
References
The Inhibitory Effect of MAC173979 on Escherichia coli Growth Under Nutrient Limitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antibacterial compound MAC173979 and its specific inhibitory effects on the growth of Escherichia coli under nutrient-limiting conditions. This compound has been identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis, a critical pathway for bacterial survival, particularly in environments where essential nutrients are scarce.[1][2] This document summarizes the quantitative data on its efficacy, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. One promising strategy is to target metabolic pathways that are essential for bacterial survival during infection, which often involves nutrient-deprived environments.[1][2] Small molecules that selectively inhibit bacterial growth under nutrient limitation can serve as valuable chemical probes and potential leads for new antimicrobial therapies.[1][2]
This compound, a dichloro-nitrophenyl propenone, was discovered through a metabolite suppression profiling approach to identify inhibitors of E. coli growth specifically in minimal media.[1][2] Its activity is notably reversed by the supplementation of p-aminobenzoic acid (PABA) or methionine, indicating its interference with the folate biosynthesis pathway.[1][2]
Mechanism of Action: Inhibition of PABA Biosynthesis
This compound acts as a time-dependent inhibitor of the enzymatic synthesis of p-aminobenzoic acid (PABA).[1][2] PABA is a crucial precursor for the synthesis of folates, which are essential cofactors in the biosynthesis of nucleotides, certain amino acids, and other key metabolites. By inhibiting PABA production, this compound effectively starves the bacterium of these essential building blocks, leading to growth arrest, particularly under nutrient-poor conditions where the de novo synthesis of these molecules is paramount.
The biosynthesis of PABA from chorismate in E. coli is a two-step enzymatic process catalyzed by the PabA, PabB, and PabC proteins. This compound has been shown to inhibit the activity of the PabA-B-C enzyme complex.[1][2]
Quantitative Data: Growth Inhibition of Escherichia coli
The inhibitory activity of this compound against E. coli is significantly more potent in nutrient-limited minimal media compared to rich media. The following table summarizes the key quantitative data regarding the inhibitory concentrations of this compound.
| Parameter | Value | Notes | Reference |
| IC50 (PabA-B-C enzyme complex) | 30 ± 2 μM | In vitro half-maximal inhibitory concentration against the reconstituted PABA biosynthesis enzyme complex. | [1][2] |
| Growth Inhibitory Concentration | 10 μM | Concentration at which significant growth inhibitory activity was observed against E. coli MG1655 in nutrient-deficient minimal media during the primary high-throughput screen. | [1][2] |
Signaling Pathways and Experimental Workflows
PABA Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the p-aminobenzoic acid (PABA) biosynthesis pathway in Escherichia coli and indicates the point of inhibition by this compound.
References
MAC173979: A Novel Inhibitor of the Bacterial Folate Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of MAC173979 in targeting the bacterial folate pathway. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used in its characterization.
Introduction to this compound and the Bacterial Folate Pathway
The bacterial folate pathway is a critical metabolic route for the synthesis of essential precursors for DNA, RNA, and certain amino acids.[1][2] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making the enzymes in this pathway attractive targets for antimicrobial agents.[1] this compound has been identified as a novel antibacterial compound that targets this vital pathway.[3][4]
This compound is a dichloro-nitrophenyl propenone that acts as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[3] PABA is a key precursor in the synthesis of dihydrofolate, a central molecule in the folate pathway. By inhibiting PABA synthesis, this compound effectively disrupts the production of downstream folate-dependent metabolites, leading to bacterial growth inhibition.[3][4]
Mechanism of Action
This compound functions as an irreversible, time-dependent inhibitor of PABA biosynthesis.[3] The proposed mechanism of inhibition involves a two-step process:
-
Rapid Initial Binding: this compound first forms a reversible enzyme-inhibitor (EI) complex with the target enzyme system.[3]
-
Slow Isomerization: This initial complex then undergoes a slower conformational change to form a more stable, inactive EI* complex.[3]
This time-dependent nature suggests that the inhibitory effect of this compound increases with the duration of exposure to the target enzyme.[3] The presence of a Michael acceptor in the structure of this compound suggests a potential for covalent modification of the enzyme, although studies with an analog lacking this feature still showed inhibitory activity, indicating a complex interaction.[3]
Quantitative Data
The inhibitory activity of this compound against the PABA biosynthesis enzyme system in E. coli has been quantified. The key parameters are summarized in the table below.
| Parameter | Value | Organism | Target | Reference |
| Apparent Ki | 7.3 ± 1.3 μM | E. coli | PABA Biosynthesis | [3] |
| IC50 | 30 ± 2 μM | E. coli | PabA-B-C Enzyme System | [3] |
| IC50 (this compound-D) | 60 ± 7 μM | E. coli | PabA-B-C Enzyme System | [3] |
This compound-D is an analog of this compound that lacks the Michael acceptor.[3]
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of this compound. It is important to note that while the core principles of these experiments are outlined here, the detailed, step-by-step protocols from the supplementary information of the primary research publication could not be retrieved.
One-Pot Enzyme Assay for PABA Biosynthesis
This assay was used to determine the inhibitory effect of this compound on the enzymatic conversion of chorismate to PABA.
Principle: The biosynthesis of PABA from chorismate and glutamine in E. coli is catalyzed by the PabA-B-C enzyme complex. The production of PABA is monitored over time in the presence and absence of the inhibitor.
General Protocol:
-
Enzyme Preparation: Recombinant PabA, PabB, and PabC proteins from E. coli are expressed and purified.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the substrates chorismate and glutamine, and the purified PabA-B-C enzyme complex.
-
Inhibitor Addition: Varying concentrations of this compound (or a vehicle control) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C).
-
Reaction Quenching and Analysis: At specific time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding a strong acid). The amount of PABA produced is then quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of PABA production is calculated for each inhibitor concentration. This data is then used to determine kinetic parameters such as IC50 and Ki values.
High-Performance Liquid Chromatography (HPLC) for PABA Quantification
Principle: HPLC is used to separate and quantify the amount of PABA produced in the enzyme assay.
General Protocol:
-
Sample Preparation: The quenched reaction samples are centrifuged to remove any precipitated protein. The supernatant is then filtered before injection into the HPLC system.
-
Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of PABA. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), run in an isocratic or gradient mode.
-
Detection: PABA is detected by its absorbance of ultraviolet (UV) light, typically at a wavelength of around 254 nm.
-
Quantification: The concentration of PABA in the samples is determined by comparing the peak area of the PABA peak in the sample chromatogram to a standard curve generated from known concentrations of PABA.
Visualizations
The following diagrams illustrate the bacterial folate pathway and the experimental workflow for assessing the inhibitory activity of this compound.
Caption: Bacterial folate pathway with the site of this compound inhibition.
Caption: Experimental workflow for this compound enzyme inhibition assay.
References
- 1. Discovery of antibiotics that selectively kill metabolically dormant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput metabolomic analysis predicts mode of action of uncharacterized antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
MAC173979: A Novel Chemical Probe for Elucidating Bacterial Physiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unconventional mechanisms of action. Small molecules that inhibit essential metabolic pathways in bacteria represent a promising avenue for both new drug development and the creation of chemical probes to dissect bacterial physiology. This whitepaper details the characterization of MAC173979, a novel, time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in bacteria.[1][2][3][4] Through its specific mode of action, this compound serves as a valuable tool for studying the folate biosynthesis pathway and the broader metabolic landscape of bacteria.
Core Mechanism of Action: Inhibition of PABA Biosynthesis
This compound has been identified as a potent and specific inhibitor of the bacterial folate pathway, targeting the biosynthesis of p-aminobenzoic acid (PABA), a crucial precursor for folate synthesis.[1] Unlike mammals, which obtain folate from their diet, many bacteria rely on the de novo synthesis of this essential vitamin, making the pathway an attractive target for selective antibacterial agents.
The inhibitory activity of this compound is time-dependent, suggesting a covalent or slow, tight-binding interaction with its target enzymes.[1] The compound acts on the enzyme complex responsible for converting chorismate and L-glutamine into PABA, a two-step process catalyzed by the enzymes PabA, PabB, and PabC.[1]
Quantitative Data Summary
The inhibitory effects of this compound on PABA biosynthesis have been quantified through a series of enzymatic and cell-based assays. The key quantitative metrics are summarized in the tables below for easy comparison.
| Parameter | Value | Description |
| Apparent Ki | 7.3 ± 1.3 μM | The apparent inhibition constant for PABA synthesis, indicating a potent inhibitory effect.[1] |
| IC50 (vs. PabA-B-C) | 30 ± 2 μM | The half-maximal inhibitory concentration against the recombinant PabA-B-C enzyme complex.[1] |
| MIC Suppression by PABA | 16-fold | The addition of exogenous PABA significantly increases the minimum inhibitory concentration (MIC) of this compound, confirming its on-target activity in whole cells.[1] |
| Compound | IC50 (vs. PabA-B-C) | Chemical Feature |
| This compound | 30 ± 2 μM | Dichloro-nitrophenyl propenone containing a Michael acceptor.[1] |
| This compound-D | 60 ± 7 μM | An analog of this compound lacking the Michael acceptor moiety.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Bacterial Strains and Growth Conditions
-
Bacterial Strains: Escherichia coli K-12 strains MG1655 and BW25113 were utilized for cell-based assays.[1]
-
Growth Medium: Bacteria were cultured in M9 minimal salts medium supplemented with 0.4% glucose as the carbon source and 20 mM ammonium chloride as the nitrogen source.[1]
-
Culture Conditions: Cultures were grown at 37°C with aeration at 250 rpm.[1]
Metabolite Suppression Profiling
This high-throughput screening method was employed to elucidate the mechanism of action of this compound.
-
An array of metabolites, including amino acids, vitamins, and nucleobases, was assembled.
-
E. coli was grown in minimal medium in the presence of a sub-lethal concentration of this compound.
-
Individual metabolites from the array were added to the cultures.
-
Bacterial growth was monitored to identify metabolites that could rescue the inhibitory effect of this compound.
-
Suppression of the antibacterial activity by a specific metabolite points towards the inhibition of the pathway in which that metabolite is synthesized. For this compound, its activity was fully reversed by PABA and to some extent by methionine.[1]
In Vitro PABA Biosynthesis Assay
This enzymatic assay directly measures the inhibitory effect of this compound on the conversion of chorismate to PABA.
-
The recombinant PabA-B-C enzyme complex from E. coli was purified.
-
A one-pot reaction was set up containing the enzyme complex, the substrate chorismate, and varying concentrations of this compound (0, 1, 3, 10, and 30 μM).[1]
-
The reaction progress was monitored over time by measuring the production of PABA.
-
The amount of PABA produced was quantified using High-Performance Liquid Chromatography (HPLC).[1]
Visualizing the Mode of Action
The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow used for its characterization.
Caption: Inhibition of the PABA biosynthesis pathway by this compound.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a significant addition to the chemical toolkit for studying bacterial physiology. Its well-defined mechanism of action as a time-dependent inhibitor of PABA biosynthesis makes it an excellent probe for investigating the folate pathway and its interplay with other metabolic networks in bacteria. Furthermore, the novel chemotype of this compound, a dichloro-nitrophenyl propenone, offers a new scaffold for the development of antibacterial agents targeting this clinically validated pathway.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their own investigations.
References
- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation — Brown Lab [brownlab.ca]
Time-Dependent Inhibition Kinetics of MAC173979: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the time-dependent inhibition kinetics of MAC173979, a novel antibacterial compound. This compound has been identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli, a critical pathway for bacterial survival.[1][2][3] This document summarizes the key quantitative kinetic parameters, details the experimental methodologies for their determination, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential antibacterial agent.
Introduction
This compound is a dichloro-nitrophenyl propenone that has demonstrated antibacterial activity by targeting the folate pathway.[1] Specifically, it acts as a time-dependent inhibitor of the enzymatic complex responsible for PABA synthesis.[1][2] Time-dependent inhibition is a mode of enzyme inactivation where the inhibitory effect increases over time, often involving the formation of a stable or covalent bond between the inhibitor and the enzyme.[4] This mechanism can lead to prolonged and potent inhibition, making it a desirable characteristic for antimicrobial drug candidates.[5] Understanding the detailed kinetics of this inhibition is crucial for optimizing its therapeutic potential and for the design of future derivatives.
Mechanism of Action and Signaling Pathway
This compound targets the biosynthesis of PABA, a precursor for folate synthesis in bacteria.[1] The synthesis of PABA from chorismate and L-glutamine is catalyzed by a complex of three enzymes: PabA, PabB, and PabC.[1] PabA and PabB work in concert to convert chorismate and glutamine into 4-amino-4-deoxychorismate (ADC), which is then converted to PABA by PabC.[6][7] this compound inhibits this multi-enzyme complex in a time-dependent manner.[1]
The inhibition of PABA biosynthesis by this compound disrupts the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[1]
Below is a diagram illustrating the PABA biosynthesis pathway and the point of inhibition by this compound.
Quantitative Inhibition Kinetics
The time-dependent inhibition of PABA biosynthesis by this compound has been quantitatively characterized. The observed rate of inhibition fits a hyperbolic function, suggesting a mechanism where an initial reversible enzyme-inhibitor complex (EI) is formed, followed by a slower, irreversible step to form an inactivated complex (EI*).[1] The kinetic parameters are summarized in the table below.
| Parameter | Value | Description | Reference |
| Apparent Ki (Kiapp) | 7.3 ± 1.3 μM | The apparent inhibition constant, representing the concentration of this compound that gives half-maximal rate of inactivation. | [1] |
| Inhibition Model | Time-dependent, slow-binding | The inhibition follows a two-step mechanism with an initial rapid binding followed by a slower conformational change leading to inactivation. | [1] |
| Fitted Equation | kobs = k5[I] / (Kiapp + [I]) | The equation describing the relationship between the observed rate of inhibition (kobs) and the inhibitor concentration ([I]). | [1] |
Experimental Protocols
The determination of the time-dependent inhibition kinetics of this compound involves the expression and purification of the PABA biosynthesis enzymes, followed by a one-pot enzyme assay with HPLC-UV detection.
Expression and Purification of Recombinant PabA, PabB, and PabC
A detailed protocol for the expression and purification of recombinant proteins can be adapted from established methods for E. coli.[8]
-
Gene Cloning and Expression Vector: The genes for E. coli PabA, PabB, and PabC are cloned into suitable expression vectors, such as the pET series, often with a polyhistidine tag for affinity purification.
-
Bacterial Strain and Culture: The expression vectors are transformed into a suitable E. coli expression strain, like BL21(DE3). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density (OD600 of 0.6-0.8).
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.
-
Protein Characterization: The purity and concentration of the recombinant enzymes are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Time-Dependent Inhibition Assay
The following protocol outlines a one-pot enzyme assay to monitor the time-dependent inhibition of the PabA-B-C complex by this compound.[1]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.5) containing the substrates L-glutamine and chorismate.
-
Enzyme Preparation: A mixture of the purified recombinant PabA, PabB, and PabC enzymes is prepared. The concentrations of the enzymes should be optimized for a linear rate of product formation over the desired time course.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations for the assay.
-
Assay Procedure: a. The reaction mixture (containing substrates and buffer) is pre-incubated at the desired temperature (e.g., 37°C). b. The reaction is initiated by the addition of the enzyme mixture in the presence of varying concentrations of this compound (including a no-inhibitor control). c. Aliquots are taken at different time points and the reaction is quenched (e.g., by adding a strong acid or a denaturing agent).
-
Detection of PABA: The amount of PABA produced at each time point is quantified by reverse-phase HPLC with UV detection.[1][9]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and an aqueous buffer like ammonium acetate, is used.[9]
-
Column: A C18 reverse-phase column is typically employed.[9]
-
Detection: PABA is detected by its UV absorbance, commonly at a wavelength around 280 nm.[9]
-
Quantification: The concentration of PABA is determined by comparing the peak area to a standard curve of known PABA concentrations.
-
-
Data Analysis: The reaction progress curves (PABA concentration vs. time) are plotted for each inhibitor concentration.[1] The initial and steady-state rates are determined, and the observed rate of inhibition (kobs) is calculated for each this compound concentration. The data are then fitted to the appropriate equation for time-dependent inhibition to determine the kinetic parameters.[1]
The general workflow for this experimental protocol is depicted below.
Conclusion
This compound is a promising antibacterial compound that exhibits time-dependent inhibition of the PABA biosynthesis pathway in E. coli. The kinetic parameters indicate a potent and slow-binding inhibitory mechanism. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar compounds. A thorough understanding of the time-dependent inhibition kinetics is essential for the rational design of more effective antibacterial agents targeting this vital metabolic pathway.
References
- 1. Progress curve mechanistic modeling approach for assessing time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 4. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review [mdpi.com]
- 5. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Performing a Time-Dependent Inhibition Assay with MAC173979
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC173979 has been identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][2][3] This compound targets the PabA-B-C enzyme complex, which catalyzes the conversion of chorismate and glutamine to PABA, an essential precursor for folate synthesis.[2][4] Understanding the kinetics of time-dependent inhibition is crucial for characterizing the mechanism of action of novel antimicrobial agents like this compound and for predicting their in vivo efficacy and potential for drug-drug interactions.
Time-dependent inhibition (TDI) is characterized by a progressive increase in enzyme inhibition over time. This often involves an initial non-covalent binding of the inhibitor to the enzyme, followed by a slower, often irreversible, modification of the enzyme. The key parameters that define a time-dependent inhibitor are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
This application note provides a detailed protocol for performing a time-dependent inhibition assay with this compound against the E. coli PabA-B-C enzyme complex. It includes procedures for the expression and purification of the recombinant enzyme complex, the enzyme activity assay, and the time-dependent inhibition assay, along with guidelines for data analysis and presentation.
Signaling Pathway and Inhibition Mechanism
The PabA-B-C enzyme complex is central to the PABA biosynthesis pathway, a branch of the shikimate pathway. PabA functions as a glutaminase, providing ammonia from glutamine. PabB then uses this ammonia to convert chorismate into 4-amino-4-deoxychorismate (ADC). Finally, PabC catalyzes the elimination of pyruvate from ADC to yield PABA.
This compound acts as a time-dependent inhibitor, suggesting a two-step mechanism. Initially, it binds reversibly to the PabA-B-C complex to form an initial enzyme-inhibitor complex (EI). This is followed by a slower, time-dependent step where the initial complex isomerizes to a more tightly bound or covalent complex (EI*), leading to inactivation of the enzyme.
Experimental Protocols
Expression and Purification of Recombinant PabA-B-C Complex
A general protocol for recombinant protein expression in E. coli is provided below. This should be optimized for the specific expression constructs of PabA, PabB, and PabC. Co-expression of all three proteins is recommended to facilitate the formation of the active complex.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with expression plasmids for PabA, PabB, and PabC.
-
Luria-Bertani (LB) broth with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash Buffer (Lysis Buffer with 20 mM imidazole).
-
Elution Buffer (Lysis Buffer with 250 mM imidazole).
-
Size-exclusion chromatography column.
Protocol:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-18 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the protein complex with Elution Buffer.
-
For higher purity, perform size-exclusion chromatography to isolate the PabA-B-C complex.
-
Confirm the purity and identity of the proteins by SDS-PAGE and Western blotting.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
PabA-B-C Enzyme Activity Assay
This assay monitors the conversion of chorismate to PABA, which can be quantified by HPLC.[4]
Materials:
-
Purified PabA-B-C enzyme complex.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5).
-
Chorismate.
-
L-glutamine.
-
Pyridoxal 5'-phosphate (PLP).
-
Quenching Solution: 8 M Urea.
-
HPLC system with a C18 reverse-phase column.
-
Mobile Phase: 5% Acetic Acid in water.[4]
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, 1 mM L-glutamine, 40 µM chorismate, and 20 µM PLP.[4]
-
Pre-warm the reaction mixture to the desired assay temperature (e.g., room temperature or 37°C).
-
Initiate the reaction by adding the PabA-B-C enzyme complex (e.g., 25 nM PabA and PabB, 50 nM PabC).[4]
-
At various time points, withdraw aliquots of the reaction and quench with an equal volume of Quenching Solution.[4]
-
Analyze the quenched samples by HPLC to quantify the amount of PABA formed.
-
Monitor the absorbance at 275 nm.[4]
-
Generate a standard curve with known concentrations of PABA to calculate the product concentration in the enzymatic reactions.
Time-Dependent Inhibition Assay
This assay determines the time- and concentration-dependent inactivation of the PabA-B-C complex by this compound.
Protocol:
-
Pre-incubation:
-
Prepare a series of tubes, each containing the PabA-B-C enzyme complex in Assay Buffer.
-
Add varying concentrations of this compound to the tubes. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Incubate the enzyme-inhibitor mixtures at the assay temperature for different pre-incubation times (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
-
Enzyme Activity Measurement:
-
At the end of each pre-incubation time point, initiate the enzymatic reaction by adding a mixture of chorismate and L-glutamine to each tube.
-
Allow the reaction to proceed for a fixed, short period (e.g., 10 minutes) where the uninhibited reaction is still in the linear range.
-
Quench the reaction with the Quenching Solution.
-
Analyze the samples by HPLC to determine the amount of PABA formed.
-
Data Presentation and Analysis
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Residual Enzyme Activity (%) at Different this compound Concentrations and Pre-incubation Times
| Pre-incubation Time (min) | [this compound] = 0 µM | [this compound] = X µM | [this compound] = Y µM | [this compound] = Z µM |
| 0 | 100 | ... | ... | ... |
| 5 | 100 | ... | ... | ... |
| 10 | 100 | ... | ... | ... |
| 20 | 100 | ... | ... | ... |
| 30 | 100 | ... | ... | ... |
| 60 | 100 | ... | ... | ... |
Table 2: Calculated Kinetic Parameters for this compound
| Parameter | Value | Standard Error |
| kinact (min-1) | ... | ... |
| KI (µM) | ... | ... |
| kinact/KI (M-1min-1) | ... | ... |
Data Analysis
-
Calculate Residual Activity: For each this compound concentration and pre-incubation time, calculate the percentage of residual enzyme activity compared to the vehicle control at the same pre-incubation time.
-
Determine the Observed Rate of Inactivation (kobs):
-
For each concentration of this compound, plot the natural logarithm of the residual activity (ln(% Activity)) against the pre-incubation time.
-
The slope of this plot will be the negative of the observed rate of inactivation (-kobs).
-
-
Determine kinact and KI:
-
Plot the calculated kobs values against the corresponding concentrations of this compound.
-
Fit the data to the following hyperbolic equation:
kobs = (kinact * [I]) / (KI + [I])
Where:
-
kinact is the maximal rate of inactivation.
-
KI is the inhibitor concentration at which the inactivation rate is half of kinact.
-
[I] is the concentration of this compound.
-
-
The values for kinact and KI can be obtained from the non-linear regression analysis of this plot.
-
Conclusion
This application note provides a comprehensive framework for conducting a time-dependent inhibition assay with this compound against its target, the E. coli PabA-B-C enzyme complex. By following these detailed protocols, researchers can accurately determine the kinetic parameters of inhibition, which are essential for understanding the compound's mechanism of action and for its further development as a potential antibacterial agent. The provided diagrams and data presentation formats are designed to facilitate clear communication and interpretation of the experimental results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. [PDF] Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values | Semantic Scholar [semanticscholar.org]
- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Inhibitory Effect of MAC173979 on PABA Synthesis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the inhibitory effects of MAC173979 on para-aminobenzoic acid (PABA) synthesis in bacteria, such as Escherichia coli, using a robust High-Performance Liquid Chromatography (HPLC) method. This compound has been identified as a time-dependent inhibitor of PABA biosynthesis, a critical pathway for folate synthesis in many microorganisms.[1][2] This makes it a promising candidate for antimicrobial drug development. The following protocols offer a comprehensive guide for researchers to quantify the reduction in PABA levels in response to this compound treatment, thereby enabling the characterization of its inhibitory activity.
Introduction
Para-aminobenzoic acid (PABA) is a vital intermediate in the biosynthesis of folates in bacteria, plants, and fungi.[3] These folates are essential for the synthesis of nucleotides and certain amino acids. Unlike microorganisms, humans obtain folates from their diet, making the PABA synthesis pathway an attractive target for antimicrobial agents. The synthesis of PABA from chorismate is a multi-step enzymatic process catalyzed by PabA, PabB, and PabC.[4][5]
This compound has been characterized as a novel antibacterial compound that acts as a time-dependent inhibitor of PABA biosynthesis.[1] Its mechanism involves the impairment of this metabolic pathway, leading to the suppression of bacterial growth.[1][2] Monitoring the intracellular and extracellular levels of PABA in bacterial cultures treated with this compound is crucial for understanding its mechanism of action, determining its potency, and conducting structure-activity relationship studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, sensitive, and reliable analytical technique for the quantification of PABA in biological matrices.[6][7][8][9]
PABA Synthesis Pathway and Inhibition by this compound
The biosynthesis of PABA from chorismate involves a two-step enzymatic reaction. Initially, chorismate is converted to 4-amino-4-deoxychorismate (ADC) by the enzymes PabA and PabB. Subsequently, PabC catalyzes the elimination of pyruvate from ADC to yield PABA. This compound is known to inhibit this pathway, leading to a reduction in PABA production.[1]
Experimental Workflow
The overall experimental workflow for monitoring the effect of this compound on PABA synthesis is depicted below. This process involves bacterial culture and treatment, sample preparation to extract PABA, and subsequent quantification using HPLC.
Experimental Protocols
Materials and Reagents
-
Bacterial strain (e.g., E. coli)
-
Growth medium (e.g., Luria-Bertani broth)
-
This compound
-
PABA standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Tris-HCl buffer (0.1 M)
-
Syringe filters (0.22 µm)
Equipment
-
Shaking incubator
-
Centrifuge
-
Sonicator
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm)[7]
Protocol 1: Bacterial Culture and Treatment
-
Inoculate the bacterial strain into the growth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.05.
-
Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6 (logarithmic phase).
-
Divide the culture into experimental groups: a vehicle control (e.g., DMSO) and different concentrations of this compound.
-
Incubate the cultures for a defined period (e.g., 2-4 hours) under the same growth conditions.
Protocol 2: Sample Preparation
-
Harvest 1 mL of each bacterial culture by centrifugation at maximum speed for 10 minutes.[7]
-
Separate the supernatant (for extracellular PABA analysis) and the cell pellet (for intracellular PABA analysis).
-
Resuspend the cell pellet in 1 mL of 0.1 M Tris-HCl buffer.[7]
-
Lyse the cells by sonication.[7]
-
For both the supernatant and the cell lysate, perform deproteinization by adding a suitable agent and centrifuging.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]
Protocol 3: HPLC Analysis
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in methanol.[7]
-
Gradient: Start with 8% B, increase linearly to 50% B in 7 minutes, then to 100% B in 3 minutes. Re-equilibrate at initial conditions for 4 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 40°C.[7]
-
Detection: UV at 270 nm.
-
-
Standard Curve: Prepare a series of PABA standards of known concentrations in the same matrix as the samples (e.g., Tris-HCl buffer or growth medium). Run the standards on the HPLC to generate a standard curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Identify the PABA peak in the chromatograms based on the retention time of the PABA standard. Quantify the amount of PABA in each sample by comparing the peak area to the standard curve.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in a table to clearly present the dose-dependent effect of this compound on PABA synthesis.
| This compound Concentration (µM) | Intracellular PABA (µg/mL) | Extracellular PABA (µg/mL) | Total PABA (µg/mL) | % Inhibition of PABA Synthesis |
| 0 (Vehicle Control) | 5.2 ± 0.4 | 1.8 ± 0.2 | 7.0 ± 0.5 | 0% |
| 1 | 3.9 ± 0.3 | 1.3 ± 0.1 | 5.2 ± 0.4 | 25.7% |
| 5 | 2.1 ± 0.2 | 0.7 ± 0.1 | 2.8 ± 0.3 | 60.0% |
| 10 | 0.8 ± 0.1 | 0.3 ± 0.05 | 1.1 ± 0.15 | 84.3% |
| 25 | 0.2 ± 0.05 | < LOQ | ~0.2 | >97% |
| 50 | < LOQ | < LOQ | < LOQ | ~100% |
| Data are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantitation. |
Conclusion
This application note provides a comprehensive framework for utilizing HPLC to monitor the inhibitory effects of this compound on PABA synthesis in bacteria. The detailed protocols for bacterial culture, sample preparation, and HPLC analysis, along with the illustrative diagrams and data presentation format, offer a practical guide for researchers in the field of antimicrobial drug discovery. This methodology can be adapted to study other inhibitors of the PABA synthesis pathway and to further elucidate their mechanisms of action.
References
- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]
- 8. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 9. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAC173979: A Time-Dependent Inhibitor of p-Aminobenzoic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of MAC173979 for in vitro assays. This compound is a known time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in E. coli, making it a valuable tool for microbiology and antibacterial drug discovery research.[1][2]
Physicochemical and Inhibitory Properties
This compound is a small molecule with the chemical formula C₉H₅Cl₂NO₃ and a molecular weight of 246.04 g/mol .[3] It acts as a time-dependent inhibitor of the PabA-B-C enzyme complex, which is crucial for the synthesis of PABA, a precursor for folate biosynthesis in bacteria.[1]
| Property | Value | Reference |
| Chemical Name | 3,3-dichloro-1-(3-nitrophenyl)prop-2-en-1-one | [3] |
| CAS Number | 41501-64-8 | [3][4] |
| Molecular Formula | C₉H₅Cl₂NO₃ | [3] |
| Molecular Weight | 246.04 g/mol | [3] |
| Appearance | Solid powder | [3] |
| IC₅₀ | 30 µM (against PabA-B-C enzyme complex) | [1][5][6] |
| Apparent Kᵢ | 7.3 ± 1.3 μM | [1] |
Solubility and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility.
| Solvent | Known Solubility | General Recommendations & Inferences |
| DMSO | 10 mM | The most common solvent for creating high-concentration stock solutions of small molecule inhibitors. |
| Ethanol | Data not available | Compounds with similar structures (nitrophenyl and chlorophenyl derivatives) often exhibit some solubility in ethanol. It is recommended to test solubility empirically, starting with small quantities. |
| Methanol | Data not available | Similar to ethanol, some solubility may be expected. Empirical testing is advised. |
| Aqueous Buffers (e.g., PBS) | Likely poorly soluble | Most small organic molecules have low solubility in aqueous solutions. Direct dissolution in buffers is not recommended for high-concentration stocks. Working solutions should be prepared by diluting a high-concentration DMSO stock, ensuring the final DMSO concentration is non-toxic to the experimental system (typically <0.5%). |
Storage Conditions:
-
Solid Compound: Store at -20°C for long-term storage (months to years).[3] For short-term storage (days to weeks), 4°C is acceptable.[3] The product is stable for several weeks at ambient temperature during shipping.[3]
-
Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[6] For longer-term storage, -80°C is recommended. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to prepare 1 mL of a 10 mM solution from 2.46 mg of this compound (MW: 246.04), you would add 1 mL of DMSO. Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L)
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no higher than 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
For Biochemical (Enzyme) Assays:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Further dilute the DMSO solutions into the final assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiment.
For Cell-Based Assays:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions of the stock solution in sterile cell culture medium.
-
Add the intermediate dilutions to the cell culture to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration at a non-toxic level, generally below 0.5%, and ideally at or below 0.1%.
-
Always include a vehicle control (cells treated with the same final concentration of DMSO) to account for any effects of the solvent on cell viability and function.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the PabA-B-C complex in the PABA pathway.
References
- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound |CAS:41501-64-8 Probechem Biochemicals [probechem.com]
- 6. This compound|41501-64-8|COA [dcchemicals.com]
Application Notes and Protocols for Determining MAC173979 Activity
These application notes provide a detailed protocol for a cell-based assay to determine the activity of MAC173979, a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in bacteria.[1][2][3] This assay is designed for researchers in microbiology, drug discovery, and pharmacology to quantify the antibacterial efficacy of this compound and compounds with a similar mechanism of action.
Introduction
This compound is an antibacterial compound that specifically inhibits the folate pathway in bacteria by targeting PABA biosynthesis.[1] PABA is an essential precursor for the synthesis of folic acid, which in turn is required for the biosynthesis of nucleotides and certain amino acids. By inhibiting PABA synthesis, this compound effectively halts bacterial growth.[1]
This cell-based assay quantifies the activity of this compound by measuring the growth inhibition of a susceptible bacterial strain, such as Escherichia coli, and demonstrating the reversal of this inhibition by the addition of exogenous PABA. This provides a specific measure of the compound's on-target activity.
Principle of the Assay
The assay is based on the principle of bacterial growth inhibition. The minimum inhibitory concentration (MIC) of this compound is determined by exposing a bacterial culture to a serial dilution of the compound. The activity is confirmed by demonstrating that the growth-inhibitory effect of this compound can be rescued by supplementing the growth medium with PABA, the product of the inhibited pathway. This rescue experiment is crucial for verifying the specific mechanism of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cell-based assay.
References
Application of MAC173979 in Antibacterial Drug Discovery Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC173979 is a novel antibacterial compound identified through a metabolite suppression profiling strategy.[1][2] It functions as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis, a critical pathway for bacterial survival.[1][2] This document provides detailed application notes and protocols for the use of this compound in antibacterial drug discovery research, including its mechanism of action, quantitative data, and relevant experimental methodologies.
Mechanism of Action
This compound targets the folate biosynthesis pathway by specifically inhibiting the production of p-aminobenzoic acid (PABA) from chorismate and L-glutamine.[1] This pathway is essential for the synthesis of folic acid, a precursor for nucleotides and certain amino acids in bacteria. The inhibitory action of this compound is time-dependent, suggesting a two-step mechanism involving an initial rapid formation of an enzyme-inhibitor complex (EI) followed by a slower conformational change to an inactive complex (EI*).[1]
Signaling Pathway: PABA Biosynthesis Inhibition
The following diagram illustrates the PABA biosynthesis pathway and the point of inhibition by this compound. PABA is synthesized from chorismate and glutamine through the sequential action of the enzymes PabA, PabB, and PabC.[1]
Caption: Inhibition of the PABA biosynthesis pathway by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's antibacterial activity and enzyme inhibition.
| Parameter | Value | Organism/System | Reference |
| Apparent Ki | 7.3 ± 1.3 μM | E. coli PabA-B-C complex | [1] |
| IC50 | 30 ± 2 μM | E. coli PabA-B-C system | [1] |
| MIC Suppression | 16-fold with PABA addition | E. coli | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general method for determining the MIC of an antibacterial compound using the broth microdilution method.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain (e.g., E. coli)
-
M9 minimal media (or other appropriate growth medium)
-
Sterile 96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the 96-well plate using M9 minimal media. The final volume in each well should be 100 μL.
-
Prepare a bacterial inoculum to a standardized concentration (e.g., 5 x 105 CFU/mL) in M9 minimal media.
-
Add 100 μL of the bacterial inoculum to each well of the microplate, bringing the total volume to 200 μL.
-
Include a positive control (bacteria with no compound) and a negative control (media only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
PABA Biosynthesis Inhibition Assay
This protocol describes an HPLC-based one-pot enzyme assay to measure the inhibition of PABA synthesis by this compound.[1]
Materials:
-
Recombinant PabA, PabB, and PabC enzymes
-
Chorismate
-
L-glutamine
-
This compound
-
Reaction buffer
-
HPLC system with a UV detector
Procedure:
-
Prepare a reaction mixture containing reaction buffer, chorismate, and L-glutamine.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a mixture of the PabA, PabB, and PabC enzymes.
-
Incubate the reaction at the optimal temperature for the enzymes.
-
At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent).
-
Analyze the samples by HPLC to quantify the amount of PABA produced.
-
Plot the progress curves of PABA production in the presence of different concentrations of this compound.
-
Calculate the initial rates of the reaction and determine the IC50 and Ki values by fitting the data to appropriate enzyme inhibition models.
Metabolite Suppression Profiling
This protocol outlines the workflow for identifying the mechanism of action of an antibacterial compound using metabolite suppression.
References
Application Notes and Protocols for Determining the IC50 of MAC173979 in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC173979 is a novel antibacterial agent that has been identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis.[1][2][3][4] This pathway is crucial for the synthesis of folates, which are essential for bacterial growth. By targeting this pathway, this compound presents a promising mechanism of action, particularly against Gram-negative bacteria.[1][2][3][4] The determination of the half-maximal inhibitory concentration (IC50) is a key metric in characterizing the potency of a new antimicrobial compound. This document provides a detailed protocol for determining the IC50 of this compound in bacterial cultures using the broth microdilution method.
Mechanism of Action: this compound inhibits the enzymatic conversion of chorismate to PABA. In Escherichia coli, this conversion is carried out by a complex of three enzymes: PabA, PabB, and PabC.[5][6] PabA and PabB work together to convert chorismate and glutamine into 4-amino-4-deoxychorismate (ADC), which is then converted to PABA by PabC.[5][6] this compound's inhibitory action on this pathway disrupts the downstream production of essential folates.
Signaling Pathway Diagram
Caption: Inhibition of the PABA biosynthesis pathway by this compound.
Experimental Protocol: Broth Microdilution Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound against a target bacterial strain (e.g., E. coli) using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound (CAS: 41501-64-8)
-
Target bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined minimal medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reservoir
-
Multichannel pipette
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.46 mg of this compound (MW: 246.04 g/mol ) in 1 mL of DMSO.
-
Store the stock solution at -20°C for long-term storage.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the target bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in the appropriate broth to achieve the desired concentration range. For a reported IC50 of 30 µM, a starting concentration of 100 µM or 200 µM would be appropriate.
-
Add 100 µL of broth to wells 2 through 11.
-
Add 200 µL of the appropriate starting concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial density will be approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of sterile broth to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Data Collection and Analysis:
-
After incubation, measure the optical density at 600 nm (OD600) of each well using a microplate reader.
-
Subtract the OD600 of the sterility control (well 12) from all other wells to correct for background absorbance.
-
Calculate the percentage of growth inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (OD600 of test well / OD600 of growth control well) x 100 ]
-
Plot the % inhibition versus the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of this compound that results in 50% inhibition of bacterial growth.
-
Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the IC50 determination experiment.
| This compound Concentration (µM) | OD600 (Corrected) | % Growth Inhibition |
| 100 | 0.05 | 95.0 |
| 50 | 0.12 | 88.0 |
| 25 | 0.45 | 55.0 |
| 12.5 | 0.88 | 12.0 |
| 6.25 | 0.95 | 5.0 |
| 3.13 | 1.01 | -1.0 |
| 1.56 | 1.02 | -2.0 |
| 0.78 | 1.00 | 0.0 |
| 0 (Growth Control) | 1.00 | 0.0 |
| 0 (Sterility Control) | 0.00 | N/A |
Note: The IC50 value is determined by plotting the % Growth Inhibition against the this compound concentration and fitting the data to a dose-response curve. From the example data, the IC50 would be estimated to be around 22-28 µM.
References
- 1. This compound|41501-64-8|COA [dcchemicals.com]
- 2. This compound |CAS:41501-64-8 Probechem Biochemicals [probechem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | CAS#:41501-64-8 | Chemsrc [chemsrc.com]
- 5. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of MAC173979 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC173979, a dichloro-nitrophenyl propenone, has been identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli. This pathway is crucial for bacterial folate synthesis, making it an attractive target for the development of novel antibacterial agents. Structure-activity relationship (SAR) studies of this compound analogs are essential to optimize its potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of this compound analogs via the Claisen-Schmidt condensation and methodologies for evaluating their biological activity to establish a comprehensive SAR.
Signaling Pathway and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the biosynthesis of PABA, a key precursor for folate synthesis in bacteria. Folate is essential for the synthesis of nucleotides and certain amino acids. The inhibition of PABA synthesis disrupts these vital metabolic processes, leading to bacterial growth inhibition. The proposed mechanism of action for this compound is the time-dependent inhibition of the enzymes involved in the conversion of chorismate to PABA, specifically the PabA and PabB enzymes.
Caption: Inhibition of PABA biosynthesis by this compound.
Experimental Protocols
General Synthesis of this compound Analogs via Claisen-Schmidt Condensation
The synthesis of this compound analogs can be achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.
Caption: Workflow for the synthesis of this compound analogs.
Materials:
-
Substituted acetophenone (e.g., 3-acetylpyridine for this compound)
-
Substituted benzaldehyde (e.g., 2,5-dichloro-4-nitrobenzaldehyde for this compound)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Distilled water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.
-
Add the substituted benzaldehyde (1.0 eq) to the solution and stir at room temperature until all solids are dissolved.
-
Slowly add the aqueous NaOH solution (2.0 eq) dropwise to the reaction mixture while stirring.
-
Continue stirring at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water.
-
Dry the crude product in a desiccator or oven at low temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the purified compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro PABA Biosynthesis Inhibition Assay
The inhibitory activity of the synthesized this compound analogs against PABA biosynthesis can be determined using a cell-free enzymatic assay with purified PabA and PabB enzymes.
Materials:
-
Purified recombinant PabA and PabB enzymes from E. coli
-
Chorismate
-
Glutamine
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Synthesized this compound analogs dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, glutamine, and the PabA and PabB enzymes in a 96-well plate.
-
Add varying concentrations of the synthesized this compound analogs (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, chorismate.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
The amount of PABA produced can be quantified using a colorimetric method (e.g., Bratton-Marshall assay) or by HPLC.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) Data
The following table summarizes hypothetical SAR data for a series of this compound analogs. The data is presented to illustrate how modifications to the core structure can influence inhibitory activity against PABA biosynthesis.
| Compound ID | R1 (on Acetophenone Ring) | R2 (on Benzaldehyde Ring) | IC₅₀ (µM) against PabA/PabB |
| This compound | 3-pyridyl | 2,5-dichloro-4-nitro | 7.3 |
| Analog 1 | 4-pyridyl | 2,5-dichloro-4-nitro | 15.2 |
| Analog 2 | Phenyl | 2,5-dichloro-4-nitro | 25.8 |
| Analog 3 | 3-pyridyl | 2,5-dichloro | 50.1 |
| Analog 4 | 3-pyridyl | 4-nitro | 32.5 |
| Analog 5 | 3-pyridyl | 2-chloro-4-nitro | 12.7 |
| Analog 6 | 3-pyridyl | 5-chloro-4-nitro | 28.9 |
Interpretation of SAR Data:
-
Role of the Pyridyl Nitrogen: Comparison of this compound and Analog 2 suggests that the nitrogen in the pyridyl ring is important for activity. The position of the nitrogen also appears to be critical, as the 3-pyridyl analog (this compound) is more potent than the 4-pyridyl analog (Analog 1).
-
Importance of the Nitro Group: Removal of the nitro group (Analog 3) leads to a significant decrease in activity, indicating its crucial role in binding or the inhibitory mechanism.
-
Contribution of the Chloro Substituents: The presence of two chloro groups is important for potency, as shown by the reduced activity of the single chloro analogs (Analog 5 and 6) and the analog lacking both (Analog 4). The substitution pattern of the chloro groups also influences activity.
Conclusion
The protocols and data presented provide a framework for the synthesis and evaluation of this compound analogs to conduct comprehensive SAR studies. The Claisen-Schmidt condensation offers a versatile method for generating a library of analogs with diverse substitutions. The in vitro PABA biosynthesis inhibition assay is a robust method for quantifying the biological activity of these compounds. Through systematic modification of the this compound scaffold and subsequent biological testing, it is possible to identify key structural features required for potent inhibition of PABA biosynthesis, paving the way for the development of novel antibacterial agents with improved efficacy.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of MAC173979 in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with MAC173979 in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel antibacterial compound that functions as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli and other bacteria.[1][2] It specifically targets the PabA-B-C enzyme complex, which is crucial for the synthesis of PABA, a precursor for folate biosynthesis.[1] By inhibiting this pathway, this compound disrupts the production of essential downstream metabolites, leading to an antibacterial effect.
Q2: What is the aqueous solubility of this compound?
A2: The quantitative aqueous solubility of this compound is not extensively reported in the available scientific literature. However, its chemical structure, a dichloro-nitrophenyl propenone, suggests that it is a lipophilic compound with inherently low solubility in aqueous media. Experimental evidence indicates that this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), for use in biological assays.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For experimental use, a concentrated stock solution is prepared in 100% DMSO and then diluted into the aqueous assay medium to the final desired concentration.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound in my aqueous buffer.
-
Solution 1: Use of a Co-solvent (DMSO). As this compound has poor aqueous solubility, it is recommended to first dissolve the compound in 100% DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in your aqueous experimental medium.
-
Important Consideration: The final concentration of DMSO in your assay should be kept to a minimum, typically below 1% (v/v), as higher concentrations of DMSO can have inhibitory or toxic effects on bacterial growth and other biological systems. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
-
-
Solution 2: Sonication. To aid in the dissolution of this compound in DMSO, you can use a bath sonicator. Sonicating the solution for a short period can help to break up any aggregates and facilitate complete dissolution.
-
Solution 3: Gentle Warming. Gentle warming of the DMSO stock solution (e.g., to 37°C) may assist in dissolving the compound. However, be cautious with temperature, as excessive heat can lead to degradation of the compound.
Problem: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.
-
Solution 1: Decrease the Final Concentration. The concentration of this compound you are trying to achieve may be above its solubility limit in the final aqueous medium, even with a small amount of DMSO. Try working with a lower final concentration of the compound.
-
Solution 2: Increase the Final DMSO Concentration (with caution). If your experimental system can tolerate it, you might consider slightly increasing the final percentage of DMSO. However, you must validate the tolerance of your specific bacterial strain or assay to the higher DMSO concentration by running appropriate vehicle controls.
-
Solution 3: Use of Solubilizing Excipients. For more advanced formulations, though not typically necessary for standard in vitro assays, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) could be explored. These should be used with caution as they can also affect biological systems.
Quantitative Data Summary
| Compound | Solvent | Solubility | Notes |
| This compound | Aqueous Media (e.g., buffers, water) | Poor / Not Reported | Expected to be low due to its lipophilic nature. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. | |
| Ethanol | Likely Soluble | Often a suitable solvent for similar chemical structures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 246.04 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out 2.46 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Visualizations
Signaling Pathway
Caption: PABA biosynthesis pathway in E. coli and its inhibition by this compound.
Experimental Workflow
References
Technical Support Center: Optimizing MAC173979 Concentration for Effective Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively determine and optimize the concentration of MAC173979 for growth inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis.[1][2] It specifically targets the folate pathway in organisms like E. coli by inhibiting the enzymes PabA, PabB, and PabC, which are responsible for converting chorismate to PABA.[1] This inhibition disrupts the synthesis of folic acid, a crucial component for DNA and RNA synthesis, thereby impeding cell growth.[3][4][5]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[6] It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C for long-term use. For experiments, the stock solution can be diluted to the desired concentrations in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are potential off-target effects of this compound in mammalian cells?
Specific off-target effects of this compound in mammalian cells have not been extensively documented. However, as an inhibitor of the folate pathway, it is important to consider that mammalian cells also rely on folate for DNA synthesis.[3][4][5] While this compound targets an enzyme system present in bacteria for de novo folate synthesis, and mammalian cells primarily utilize dietary folate, high concentrations of the compound could potentially interfere with related pathways.[7][8] It is recommended to include appropriate controls and counter-screening assays to assess any potential off-target effects in your specific experimental system.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound based on studies in E. coli.
| Parameter | Value | Organism/System | Reference |
| Apparent Ki | 7.3 ± 1.3 μM | E. coli PABA synthesis | [1] |
| IC50 | 30 ± 2 μM | E. coli PabA-B-C system | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent mammalian cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common approach is to use a 2-fold or 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Return the plate to the incubator for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Growth Inhibition Assessment using Crystal Violet Assay
This protocol provides an alternative method to the MTT assay for assessing cell viability.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
33% Acetic Acid
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.
-
Fixation and Staining:
-
After the treatment period, carefully remove the medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10-15 minutes at room temperature.
-
Remove the methanol and let the plates air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Gently wash the plate with water until the excess stain is removed.
-
Allow the plate to air dry completely.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Shake the plate for 15-20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 590 nm using a microplate reader.
-
Follow step 5 from the MTT Assay protocol for data analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in control wells | - Contamination of reagents or cultures.- High cell seeding density.- Insufficient washing (Crystal Violet assay). | - Use sterile techniques and fresh reagents.- Optimize cell seeding density.- Increase the number and duration of washing steps. |
| Low signal or no dose-response | - this compound concentration is too low.- Cell line is resistant to the compound.- Incorrect assay procedure.- Compound precipitated out of solution. | - Test a wider and higher concentration range.- Verify the mechanism of action in your cell line.- Review and optimize the assay protocol.- Ensure complete dissolution of this compound in the medium. |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Precipitation of this compound in media | - Poor solubility of the compound at the tested concentration.- High final DMSO concentration. | - Prepare fresh dilutions for each experiment.- If precipitation occurs, try gentle warming or sonication.- Ensure the final DMSO concentration is kept to a minimum. |
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. dovepress.com [dovepress.com]
- 5. Cancer chemotherapy: targeting folic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. ck12.org [ck12.org]
Technical Support Center: Interpreting Metabolite Profiling Results for MAC173979
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting complex results from metabolite profiling experiments involving MAC173979, a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in bacteria like E. coli.[1][2][3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: My untargeted metabolomics data shows unexpected widespread changes in metabolite levels, not just in the folate pathway. What could be the cause?
Answer: Widespread metabolic changes can arise from several factors:
-
Secondary effects of folate depletion: PABA is a crucial precursor for dihydrofolate (DHF) and tetrahydrofolate (THF), which are essential cofactors in the synthesis of purines, pyrimidines, and certain amino acids.[4][5] Inhibition of PABA synthesis can lead to a cascade of downstream effects, causing broad metabolic disruption.
-
Off-target effects of this compound: While this compound is a known inhibitor of PABA biosynthesis, high concentrations may lead to off-target effects. Consider performing a dose-response experiment to distinguish between primary and potential secondary effects.
-
Solvent and extraction artifacts: The solvents used for metabolite extraction can sometimes react with analytes, leading to the formation of artifacts.[4][6] For example, reactions with alcohols can lead to esterification.[4][5][6] Review your extraction protocol and consider using alternative solvents to rule out artifact formation.
-
Batch effects: In large-scale experiments, variations in instrument performance between batches can introduce systematic errors.[7] Implementing proper normalization strategies using quality control (QC) samples is crucial to minimize these effects.[7]
Question: I'm seeing high variability in my data between biological replicates. What are the common sources of this variability?
Answer: High variability between replicates can obscure true biological effects. Common causes include:
-
Inconsistent sample handling: Metabolite levels can change rapidly. Ensure that sample collection, quenching, and extraction procedures are performed consistently and quickly for all samples.[8][9][10]
-
Sample degradation: Minimize freeze-thaw cycles, as they can significantly damage the metabolome.[10] If possible, aliquot samples after the initial processing to avoid repeated thawing of the entire sample.[10]
-
Inaccurate normalization: Normalizing to cell number or total protein content is crucial. Inaccuracies in these measurements can introduce significant variability.
-
Instrumental drift: Mass spectrometer signals can drift over the course of a long analytical run. Injecting pooled QC samples at regular intervals can help monitor and correct for this drift.[11]
Question: I am not seeing the expected decrease in folate-related metabolites. What should I check?
Answer: If you are not observing the expected metabolic signature of PABA synthesis inhibition, consider the following:
-
Ineffective inhibition: Verify the concentration and activity of your this compound stock. Ensure that the compound was added at the appropriate time and for a sufficient duration to elicit a metabolic response. This compound is a time-dependent inhibitor, so incubation time is a critical parameter.[1]
-
Metabolite rescue by media components: The growth medium may contain downstream products of the folate pathway, such as certain amino acids or nucleobases, which could mask the effect of the inhibitor.[3] Using a minimal defined medium can help to avoid this issue.
-
Sample preparation issues: Folates are sensitive to degradation. Ensure that your sample preparation protocol is optimized for the preservation of these molecules. This includes keeping samples cold and minimizing exposure to light and oxygen.[8][9]
-
Analytical limitations: Your analytical method may not be optimized for the detection of the specific folate derivatives you are targeting. Verify the performance of your LC-MS method for these compounds.
Frequently Asked Questions (FAQs)
Question: What is this compound and what is its primary mechanism of action?
Answer: this compound is a novel antibacterial compound that acts as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in bacteria such as E. coli.[1][2][3] It specifically targets the enzymes involved in the conversion of chorismate to PABA.[1][3]
Question: What are the expected key metabolic signatures of this compound treatment?
Answer: The primary metabolic effect of this compound is the depletion of PABA and its downstream products. PABA is a precursor for the synthesis of folates, which are essential for one-carbon metabolism.[3][12] Therefore, you can expect to see:
-
Decreased levels of:
-
p-Aminobenzoic acid (PABA)
-
Dihydrofolate (DHF) and Tetrahydrofolate (THF) and its derivatives
-
Purines (e.g., AMP, GMP)
-
Thymidine
-
Methionine
-
Glycine
-
-
Increased levels of:
-
Chorismate (the precursor to PABA)
-
Question: How can I confirm that the observed metabolic changes are due to PABA biosynthesis inhibition?
Answer: A metabolite rescue experiment can provide strong evidence. Supplementing the growth medium with PABA should reverse the inhibitory effects of this compound and restore normal metabolite levels.[1][3] Supplementation with downstream metabolites like methionine may also partially rescue the phenotype.[3]
Question: What are some common pitfalls in the identification of metabolites in untargeted metabolomics?
Answer: Metabolite identification is a complex process with several potential pitfalls:[11]
-
Over-reliance on mass matching: Matching the accurate mass of a feature to a compound in a database is not sufficient for confident identification, as many metabolites are isomers (have the same mass).[11]
-
Ignoring adducts and isotopes: The same metabolite can appear as multiple features in the data due to the formation of different adducts (e.g., with sodium or potassium) and the presence of natural isotopes.[11]
-
Lack of MS/MS confirmation: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are much more specific to a particular molecule. Comparing the experimental MS/MS spectrum to a library spectrum from an authentic standard is the gold standard for identification.
Data Presentation
Table 1: Expected Metabolite Changes in E. coli Treated with this compound
| Metabolite Class | Metabolite Example | Expected Change | Rationale |
| Folate Pathway Precursor | Chorismate | Increase | Accumulation due to blockage of a downstream pathway. |
| Folate Pathway Intermediate | p-Aminobenzoic acid (PABA) | Decrease | Direct inhibition of its synthesis by this compound.[1][3] |
| Folates | Dihydrofolate (DHF), Tetrahydrofolate (THF) | Decrease | PABA is a necessary precursor for folate synthesis.[5] |
| Purine Nucleotides | AMP, GMP | Decrease | THF is required for de novo purine biosynthesis.[4] |
| Pyrimidine Nucleotides | Thymidine monophosphate (TMP) | Decrease | THF is required for the conversion of dUMP to dTMP. |
| Amino Acids | Methionine, Glycine | Decrease | THF is involved in their biosynthesis.[3] |
Experimental Protocols
Protocol: Metabolite Extraction from E. coli for LC-MS Analysis
This protocol is adapted from established methods for bacterial metabolomics.[9]
-
Cell Culture and Treatment: Grow E. coli in a minimal defined medium to mid-log phase. Treat the cultures with this compound at the desired concentration for a specified time. Include vehicle-treated controls.
-
Quenching: To rapidly halt metabolic activity, quickly transfer a defined volume of cell culture to a tube containing a cold quenching solution (e.g., 60% methanol at -40°C).
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol). Vortex thoroughly and incubate at a low temperature to ensure complete extraction.
-
Sample Clarification: Centrifuge the samples at high speed to pellet cell debris.
-
Sample Preparation for LC-MS: Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum or nitrogen stream. Reconstitute the dried extract in a solvent suitable for your LC-MS method (e.g., 50% methanol).
Mandatory Visualization
References
- 1. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Metabolomics Data Analysis: 10 Pitfalls You Must Know [accurascience.com]
- 12. resources.biomol.com [resources.biomol.com]
addressing limited efficacy of MAC173979 against certain bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering limited efficacy of MAC173979 against certain bacterial strains during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis.[1] PABA is a crucial precursor for the synthesis of folic acid in bacteria. By inhibiting PABA synthesis, this compound disrupts the folate pathway, which is essential for the production of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.
Q2: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial strain. What are the possible reasons?
A2: Higher than expected MIC values can be attributed to several factors:
-
Inherent Resistance: The bacterial strain you are testing may possess intrinsic resistance mechanisms to inhibitors of the folate pathway.
-
Acquired Resistance: The strain may have acquired resistance through mutations or horizontal gene transfer.
-
Experimental Variability: Inconsistencies in experimental procedures, such as inoculum density, media composition, or incubation conditions, can significantly impact MIC results.[2][3][4]
-
Compound Stability: Degradation of the this compound stock solution can lead to reduced potency.
Q3: Can the presence of certain supplements in my growth media affect the activity of this compound?
A3: Yes. Since this compound targets PABA biosynthesis, the presence of exogenous PABA in the culture medium can reverse its inhibitory effect.[1] Some complex media formulations may contain PABA or downstream products of the folate pathway, such as thymidine, purines, and certain amino acids (e.g., methionine and glycine), which can bypass the metabolic block caused by this compound and allow bacterial growth.
Q4: Are there known resistance mechanisms to inhibitors of PABA biosynthesis?
A4: Yes, common resistance mechanisms to drugs targeting the folate pathway, such as sulfonamides, include:
-
Target Modification: Mutations in the gene encoding the target enzyme (in this case, an enzyme involved in PABA synthesis) can reduce the binding affinity of the inhibitor.
-
Target Overproduction: Increased expression of the target enzyme can titrate out the inhibitor.
-
Efflux Pumps: Active efflux of the compound out of the bacterial cell can prevent it from reaching its target at an effective concentration.
-
Alternative Metabolic Pathways: Some bacteria may have or acquire alternative pathways to produce or uptake folate, bypassing the need for PABA synthesis.
Q5: How can I confirm that the limited efficacy I am observing is due to a specific resistance mechanism?
A5: A combination of microbiological and molecular techniques can be employed. This can include synergy testing with efflux pump inhibitors, sequencing the genes of the PABA biosynthesis pathway to look for mutations, and gene expression analysis to check for overexpression of the target or efflux pumps.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in MIC assay results.
-
Question: My MIC values for this compound are inconsistent across replicate experiments. What should I check?
-
Answer:
-
Standardize Inoculum: Ensure a consistent starting inoculum density for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard.[2]
-
Verify Media Composition: Use a defined minimal medium that does not contain PABA or downstream folate metabolites. If using a complex medium, be aware of its composition.
-
Check Compound Integrity: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.[2]
-
Calibrate Equipment: Ensure that pipettes used for serial dilutions are properly calibrated.
-
Consistent Incubation: Maintain consistent incubation time and temperature for all experiments.[2]
-
Issue 2: The bacterial strain shows high resistance to this compound.
-
Question: What steps can I take to investigate the mechanism of high-level resistance in my bacterial strain?
-
Answer:
-
PABA Reversal Experiment: To confirm that the resistance is related to the folate pathway, perform an MIC assay with and without the addition of exogenous PABA. A significant increase in the MIC in the presence of PABA would suggest that the compound is indeed targeting the PABA biosynthesis pathway and that the resistance mechanism might be upstream of folate synthesis.
-
Synergy Testing with Efflux Pump Inhibitors (EPIs): Perform a checkerboard assay with this compound and a known broad-spectrum EPI. A significant reduction in the MIC of this compound in the presence of the EPI would suggest the involvement of an efflux pump in the resistance.
-
Target Gene Sequencing: Sequence the genes involved in the PABA biosynthesis pathway (e.g., pabA, pabB, and pabC) and compare them to the sequences from a susceptible reference strain. The presence of non-synonymous mutations may indicate target-based resistance.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of the PABA biosynthesis genes and known efflux pump genes in the resistant strain versus a susceptible strain. Overexpression of these genes could be the cause of resistance.
-
Issue 3: Unexpected results in a checkerboard synergy assay.
-
Question: I am getting inconsistent or uninterpretable results from my checkerboard assay with this compound and another antibiotic. What could be the problem?
-
Answer:
-
Inappropriate Concentration Ranges: Ensure that the concentration ranges for both drugs in the checkerboard are appropriate, bracketing the individual MICs of each drug.
-
Inoculum Effect: A high inoculum can sometimes lead to trailing endpoints or "phantom growth." Ensure your inoculum is standardized.
-
Drug Interaction with Media: Verify that the second antibiotic's activity is not affected by the specific media being used.
-
Reading and Interpretation: Ensure that the reading of the MICs from the checkerboard is done consistently. Use a standardized method for determining the endpoint (e.g., the lowest concentration with no visible growth). Inconsistent interpretation of partial growth can lead to variability.[5]
-
Polymicrobial Culture Contamination: In polymicrobial studies, ensure that the observed growth is not due to a resistant contaminant. Use selective plating to enumerate individual species.[6]
-
Data Presentation
Table 1: Hypothetical MIC Values of this compound Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) | This compound + PABA (100 µg/mL) MIC (µg/mL) | This compound + EPI (10 µg/mL) MIC (µg/mL) |
| E. coli ATCC 25922 | Wild-type (Susceptible) | 4 | >64 | 4 |
| E. coli R1 | Resistant Isolate | 64 | >64 | 8 |
| K. pneumoniae S1 | Wild-type (Susceptible) | 8 | >128 | 8 |
| K. pneumoniae R1 | Resistant Isolate | 128 | >128 | 128 |
EPI: Efflux Pump Inhibitor
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth medium to achieve concentrations ranging from, for example, 128 µg/mL to 0.125 µg/mL.
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the drug dilution, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound horizontally and two-fold serial dilutions of the second antibiotic vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Read Results: Determine the MIC of each drug alone and in combination.
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
Visualizations
References
- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
MAC173979 Technical Support Center: Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for MAC173979 degradation during long-term experiments. The information is presented in a question-and-answer format to address specific issues that may arise.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a decrease in the activity of this compound in my multi-day or multi-week experiment. What could be the cause?
A1: A decline in the activity of this compound over time could be due to its degradation under your specific experimental conditions. This compound is a dichloro-nitrophenyl propenone, a chemical structure that includes an α,β-unsaturated ketone. This functional group, also known as a Michael acceptor, can be susceptible to reaction with nucleophiles present in your experimental medium, such as thiols (e.g., from proteins or reducing agents like dithiothreitol). Additionally, factors like pH, temperature, and light exposure can influence its stability.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation could occur through:
-
Michael Addition: Nucleophiles in the experimental medium could react with the α,β-unsaturated ketone.
-
Hydrolysis: The propenone structure may be susceptible to hydrolysis, especially at non-neutral pH.
-
Photodegradation: The nitrophenyl group can absorb light, potentially leading to degradation upon prolonged exposure to light.
-
Reduction of the Nitro Group: The nitro group could be reduced, particularly in the presence of certain biological systems or reducing agents.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: To determine the stability of this compound, you can perform a stability-indicating assay using High-Performance Liquid Chromatography (HPLC). This involves incubating the compound under your experimental conditions (e.g., in your specific cell culture medium at 37°C) and analyzing samples at various time points. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
Q4: What storage conditions are recommended for this compound stock solutions?
A4: For long-term storage, it is advisable to store this compound as a solid at -20°C or below, protected from light. Stock solutions should be prepared in a suitable anhydrous solvent (e.g., DMSO) and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions is likely to be lower than in organic solvents.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions, as would be determined by a stability-indicating HPLC assay. This data is for illustrative purposes to guide your experimental design.
| Condition | Time Point | % Remaining this compound (Mean ± SD) |
| Aqueous Buffer (pH 7.4), 37°C | 0 hours | 100 ± 0.5 |
| 24 hours | 92 ± 1.2 | |
| 48 hours | 85 ± 1.5 | |
| 72 hours | 78 ± 2.1 | |
| Cell Culture Medium + 10% FBS, 37°C | 0 hours | 100 ± 0.6 |
| 24 hours | 88 ± 1.8 | |
| 48 hours | 79 ± 2.0 | |
| 72 hours | 70 ± 2.5 | |
| DMSO Stock, -20°C | 0 months | 100 ± 0.2 |
| 6 months | 99.5 ± 0.3 | |
| 12 months | 99.1 ± 0.4 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in an aqueous buffer at physiological temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed PBS (37°C) to a final concentration of 100 µM.
-
Immediately take a "time 0" sample and inject it into the HPLC system.
-
Incubate the remaining solution at 37°C.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Analyze each sample by HPLC. A typical method would be a gradient elution from 5% to 95% ACN in water (with 0.1% TFA) over 20 minutes on a C18 column, with detection at a suitable wavelength (determined by UV-Vis scan of this compound).
-
Quantify the peak area of this compound at each time point and express it as a percentage of the peak area at time 0.
Visualizations
Technical Support Center: Minimizing Variability in E. coli Growth Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Escherichia coli growth inhibition assays. The information provided is broadly applicable to various E. coli strains, including specialized research strains.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in E. coli growth inhibition assays?
Variability in these assays can stem from several factors, including:
-
Inoculum Preparation: Inconsistent initial bacterial density can significantly alter the Minimum Inhibitory Concentration (MIC) values. This is often referred to as the "inoculum effect."[1][2]
-
Growth Media: Variations in media composition, pH, and cation concentration can affect bacterial growth and antibiotic activity.
-
Incubation Conditions: Fluctuations in temperature and incubation time can lead to inconsistent results.[3][4]
-
Antibiotic Preparation and Stability: Improper storage or handling of antimicrobial agents can lead to degradation and reduced potency.
-
Pipetting and Dispensing Errors: Inaccurate liquid handling can introduce significant variability, especially in microplate-based assays.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate media components and affect bacterial growth.
Q2: How does the initial inoculum concentration affect the MIC value?
The inoculum size has a significant impact on the MIC value, a phenomenon known as the inoculum effect. Generally, a higher initial bacterial concentration can lead to a higher apparent MIC. This is particularly pronounced for certain classes of antibiotics, like β-lactams, where a larger bacterial population can produce more drug-inactivating enzymes.[1] It is crucial to standardize the inoculum to a consistent density, typically 5 x 10^5 CFU/mL for broth microdilution assays, to ensure reproducibility.[1][5]
Q3: What is the optimal incubation temperature and time for E. coli growth inhibition assays?
For most E. coli strains, a standard incubation temperature of 35°C is recommended.[3][6] The incubation time is typically 16-20 hours for broth microdilution and 18-24 hours for disk diffusion assays.[5][6] Deviations from these standard conditions can significantly impact the results. Lower incubation temperatures generally lead to decreased precision in disk diffusion assays.[3][4]
Q4: How can I minimize the "edge effect" in 96-well plates?
The edge effect, where wells on the perimeter of a microplate show different growth characteristics due to evaporation, can be a significant source of variability. To mitigate this:
-
Use microplates with low-evaporation lids.
-
Fill the outer wells with sterile water or media to create a humidified barrier.
-
Avoid using the outermost wells for experimental samples if high precision is required.
-
Ensure the incubator has good humidity control.
Q5: My MIC results are inconsistent between experiments. What should I check first?
When faced with inconsistent MIC results, start by reviewing the following:
-
Inoculum Preparation: Verify the method used to standardize the bacterial suspension (e.g., McFarland standards) and ensure it is performed consistently. An inoculum that is too heavy or too light is a common cause of variability.[7]
-
Quality Control Strain: Always include a quality control (QC) strain with a known MIC range (e.g., E. coli ATCC 25922) in each assay run. If the QC strain result is out of range, it indicates a systemic issue with the assay.
-
Reagent Preparation: Check the preparation and storage of the antimicrobial stock solutions and the growth medium.
-
Incubation Conditions: Confirm that the incubator is maintaining the correct temperature and that the incubation time is consistent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during E. coli growth inhibition assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control wells. | 1. Inactive or non-viable bacterial inoculum. 2. Incorrect growth medium preparation. 3. Contamination of the medium with an inhibitory substance. | 1. Prepare a fresh inoculum from a recent culture. 2. Verify the composition and pH of the growth medium. 3. Use fresh, sterile medium and reagents. |
| Growth in the negative control (sterility) wells. | 1. Contamination of the growth medium or reagents. 2. Contamination during plate setup. | 1. Use fresh, sterile medium and reagents. 2. Ensure aseptic technique is followed during all steps. |
| MIC values for the quality control strain are consistently too high. | 1. Inoculum density is too high. 2. Antimicrobial agent has degraded. 3. Incorrect incubation time or temperature. | 1. Re-standardize the inoculum to the correct density. 2. Prepare fresh antimicrobial stock solutions. 3. Verify and calibrate incubator settings. |
| MIC values for the quality control strain are consistently too low. | 1. Inoculum density is too low. 2. Antimicrobial stock solution is too concentrated. 3. Incorrect incubation time or temperature. | 1. Re-standardize the inoculum to the correct density. 2. Verify the calculations and preparation of the antimicrobial stock solutions. 3. Verify and calibrate incubator settings. |
| "Skipped wells" are observed (no growth in a well with a lower antibiotic concentration than a well with growth). | 1. Pipetting error during serial dilutions or inoculation. 2. Contamination of a single well. 3. Inadequate mixing of the inoculum. | 1. Review and practice pipetting technique. 2. Repeat the assay with careful aseptic technique. 3. Ensure the bacterial suspension is thoroughly mixed before inoculation.[7] |
| High variability between replicate wells. | 1. Inconsistent pipetting volumes. 2. Edge effects in the microplate. 3. Clumping of bacterial cells in the inoculum. | 1. Calibrate pipettes and ensure consistent technique. 2. Implement strategies to minimize the edge effect (see FAQ). 3. Vortex the inoculum thoroughly before dispensing. |
Data Presentation
Table 1: Effect of Inoculum Density on Meropenem MIC for Carbapenem-Resistant Enterobacteriaceae
| Inoculum Density (CFU/mL) | Average MIC Difference (log2 dilutions) from CLSI Standard* |
| 9.2 x 10^1 | -4.0 |
| 1.8 x 10^3 | -3.0 |
| 3.7 x 10^4 | -2.0 |
| 5.0 x 10^5 (CLSI Standard) | 0.0 |
| 7.4 x 10^6 | +2.5 |
| 3.7 x 10^7 | +4.3 |
*Data adapted from a study on the inoculum effect. The Clinical and Laboratory Standards Institute (CLSI)-recommended inoculum is 5 × 10^5 CFU/mL.[1]
Table 2: Impact of Incubation Temperature on the Precision of Antibiotic Disc Diffusion Assays
| Incubation Temperature (°C) | Mean Standard Deviation of Zone Sizes (mm) |
| 35 | 2.15 ± 0.61 |
| 28 | 2.65 ± 0.74 |
| 22 | 4.56 ± 1.09 |
| ≤18 | 6.70 ± 1.70 |
*Data illustrates that as the incubation temperature decreases, the variability (standard deviation) of the zone sizes increases, leading to lower precision.[4]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against E. coli.
1. Preparation of Materials:
-
Bacterial Culture: Prepare an overnight culture of E. coli on a suitable agar medium.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent at a known concentration.
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
-
McFarland Standard: 0.5 McFarland turbidity standard.
2. Inoculum Preparation:
-
From the overnight culture, select 3-5 well-isolated colonies and transfer them to a tube containing sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the antimicrobial stock solution in CAMHB directly in the 96-well plate or in separate tubes.
-
The final volume in each well after adding the inoculum should be 100 µL.
4. Inoculation and Incubation:
-
Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.
-
Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Seal the plate with an adhesive film or lid to prevent evaporation.
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizations
References
- 1. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical modeling of the ‘inoculum effect': six applicable models and the MIC advancement point concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of incubation temperature and time on the precision of data generated by antibiotic disc diffusion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chainnetwork.org [chainnetwork.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of MAC173979 and Sulfamethoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel antibacterial compound MAC173979 and the established antibiotic sulfamethoxazole. Both compounds target the essential folate biosynthesis pathway in bacteria, a critical process for their survival and replication. This document summarizes their mechanisms of action, presents available quantitative efficacy data, outlines relevant experimental protocols, and visualizes their interaction with the bacterial metabolic pathway.
Mechanism of Action
Sulfamethoxazole , a sulfonamide antibiotic, functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] It mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the conversion of dihydropteroate diphosphate to dihydrofolate. This disruption of the folate pathway ultimately inhibits the synthesis of essential nucleic acids and proteins in bacteria.
This compound is a recently identified antibacterial compound that also targets the folate biosynthesis pathway, but at an earlier stage. It acts as a time-dependent inhibitor of PABA biosynthesis.[2] Specifically, this compound inhibits the PabA-B-C enzyme complex, which is responsible for the conversion of chorismate to PABA. By preventing the production of PABA, this compound effectively starves the bacteria of a crucial precursor for folate synthesis.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of this compound and sulfamethoxazole. It is important to note that the data for this compound is presented as an IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity in vitro, while the data for sulfamethoxazole is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound | Target Organism/Enzyme | Metric | Value | Reference |
| This compound | PabA-B-C enzyme system (E. coli) | IC50 | 30 ± 2 μM | [2] |
| Sulfamethoxazole | Escherichia coli | MIC | 0.06/1.14 µg/mL (in combination with trimethoprim) | |
| Anaerobic bacteria (various strains) | MIC | ≤ 16 µg/mL (for 58% of strains tested) | [3] | |
| Burkholderia pseudomallei | MIC50 | 0.19 mg/L | [4] | |
| Burkholderia pseudomallei | MIC90 | 0.75 mg/L | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial agent is determined by a standardized broth microdilution or agar dilution method.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the antimicrobial agent (e.g., sulfamethoxazole) in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration.
2. Preparation of Microdilution Plates:
-
Prepare a series of two-fold serial dilutions of the antimicrobial stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Include a growth control well (broth medium without antimicrobial) and a sterility control well (broth medium only).
3. Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacterium (e.g., E. coli) from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (except the sterility control) with the prepared bacterial inoculum.
-
Incubate the plates at the appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
p-Aminobenzoic Acid (PABA) Biosynthesis Inhibition Assay
This assay measures the inhibition of the PabA-B-C enzyme complex, the target of this compound.
1. Reagents and Buffers:
-
Purified recombinant PabA, PabB, and PabC enzymes.
-
Substrates: Chorismate and glutamine.
-
Reaction buffer (e.g., Tris-HCl with necessary cofactors).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Quenching solution (e.g., acidic solution to stop the reaction).
2. Enzyme Reaction:
-
Set up reaction mixtures containing the reaction buffer, purified PabA, PabB, and PabC enzymes, and glutamine.
-
Add varying concentrations of the test compound (this compound) or vehicle control to the reaction mixtures.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate, chorismate.
-
Incubate the reaction at a controlled temperature for a specific time.
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture for the production of PABA using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Analysis:
-
Quantify the amount of PABA produced in the presence of different concentrations of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the bacterial folate biosynthesis pathway and a general workflow for comparing the efficacy of antibacterial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethoprim/sulfamethoxazole resistance in clinical isolates of Burkholderia pseudomallei from Thailand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Mechanism of MAC173979
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial agent MAC173979 and the sulfonamide antibiotic, sulfamethoxazole. Both compounds interfere with the bacterial folate biosynthesis pathway, a critical route for the synthesis of nucleic acids and certain amino acids. However, their specific mechanisms of action and inhibitory profiles differ significantly, presenting distinct opportunities for antimicrobial development.
Executive Summary
This compound is a novel antibacterial compound that acts as a time-dependent, irreversible inhibitor of para-aminobenzoic acid (PABA) biosynthesis.[1][2][3] In contrast, sulfamethoxazole, a well-established sulfonamide antibiotic, functions as a competitive inhibitor of dihydropteroate synthase, the enzyme that utilizes PABA. This fundamental difference in their molecular targets within the same essential pathway underscores the potential for this compound to be effective against sulfonamide-resistant strains. This guide presents a comparative analysis of their mechanisms, supported by available experimental data and detailed experimental protocols.
Comparative Data
The following table summarizes the key characteristics and performance metrics of this compound and sulfamethoxazole.
| Feature | This compound | Sulfamethoxazole |
| Target | PABA Biosynthesis (PabA, PabB, PabC)[1] | Dihydropteroate Synthase (DHPS)[2][3][4] |
| Mechanism | Time-dependent, irreversible inhibition[1] | Competitive inhibition[2][3][4] |
| Chemical Class | Dichloro-nitrophenyl propenone[1] | Sulfonamide[1][2][3] |
| Inhibitory Potency | Apparent Ki: 7.3 ± 1.3 μM[1] | MIC against E. coli: 0.25/4.75 to 4/76 μg/mL (in combination with trimethoprim)[5] |
| Metabolite Suppression | Activity reversed by PABA[1] | Activity reversed by PABA[1] |
Mechanism of Action
The antibacterial activity of both this compound and sulfamethoxazole stems from their ability to disrupt the bacterial folate biosynthesis pathway. However, they target different stages of this pathway.
This compound acts upstream, preventing the synthesis of PABA from chorismate and glutamine.[1] It is a time-dependent inhibitor, meaning its inhibitory effect increases over time, and it forms an irreversible complex with its target enzymes, likely the PabA-B-C complex.[1]
Sulfamethoxazole , on the other hand, is a structural analog of PABA.[2][3][6] It competitively inhibits dihydropteroate synthase, the enzyme responsible for incorporating PABA into dihydropteroic acid, a precursor of folic acid.[2][3][4] This inhibition is reversible.
The differing mechanisms are visualized in the following signaling pathway diagram.
Caption: Inhibition of the bacterial folate biosynthesis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antibacterial mechanism of action of compounds like this compound and sulfamethoxazole.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow:
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7][8][9]
-
Preparation of Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[7][9][10]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[7][8] Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[7][8][10]
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7][9] This can also be determined spectrophotometrically by measuring the optical density at 600 nm.[8][10]
PABA Biosynthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic synthesis of PABA from its precursors, chorismate and glutamine.
Workflow:
Caption: Workflow for PABA biosynthesis inhibition assay.
Detailed Steps:
-
Enzyme Preparation: The enzymes involved in PABA synthesis (PabA, PabB, and PabC) are overexpressed and purified as recombinant proteins.[1][11]
-
Reaction Setup: A reaction mixture is prepared containing the substrates chorismate and L-glutamine in a suitable buffer.[1] The test compound (e.g., this compound) is added at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of the purified PabA-B-C enzyme complex.[1] The reaction is allowed to proceed at a controlled temperature.
-
Reaction Quenching and Analysis: Aliquots of the reaction are taken at different time points and the reaction is stopped, typically by the addition of acid. The amount of PABA produced is then quantified using High-Performance Liquid Chromatography (HPLC).[1]
-
Data Analysis: The rate of PABA production in the presence of the inhibitor is compared to the uninhibited control to determine the extent of inhibition. For time-dependent inhibitors, progress curves are analyzed to determine kinetic parameters such as the apparent inhibition constant (Ki).[1]
Conclusion
This compound represents a promising antibacterial agent with a distinct mechanism of action from the widely used sulfonamides. Its irreversible, time-dependent inhibition of PABA biosynthesis offers a potential strategy to overcome existing resistance mechanisms to sulfonamides. Further investigation into its spectrum of activity, in vivo efficacy, and safety profile is warranted to fully assess its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other novel inhibitors of bacterial metabolic pathways.
References
- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Methanopterin Biosynthesis To Inhibit Methanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical constituents from Centaurothamnus maximus and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Minimum Inhibitory Concentration of Glyphosate and of a Glyphosate-Containing Herbicide Formulation for Escherichia coli Isolates – Differences Between Pathogenicand Non-pathogenic Isolates and Between Host Species [frontiersin.org]
- 9. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical composition, antibacterial activity and action mechanism of different extracts from hawthorn (Crataegus pinnatifida Bge.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAC173979 and Other Inhibitors of p-Aminobenzoic Acid (PABA) Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MAC173979 with other known inhibitors targeting the p-aminobenzoic acid (PABA) biosynthesis pathway, a critical metabolic route in many microorganisms and a validated target for antimicrobial agents.
Introduction to PABA Biosynthesis and its Inhibition
para-Aminobenzoic acid (PABA) is a vital precursor for the synthesis of folates (vitamin B9) in many bacteria, fungi, and plants. Folates are essential cofactors in the biosynthesis of nucleotides and certain amino acids. Unlike microorganisms, humans obtain folates from their diet, making the PABA biosynthesis pathway an attractive target for the development of selective antimicrobial drugs. The pathway converts chorismate to PABA through the action of three key enzymes: aminodeoxychorismate (ADC) synthase, composed of PabA and PabB subunits, and ADC lyase (PabC).
In recent years, new inhibitors of this pathway have been discovered, offering potential alternatives to classical antifolates. This guide focuses on this compound, a novel inhibitor of PABA biosynthesis, and compares its activity with other known inhibitors.
Overview of Inhibitors
This compound: A Novel Time-Dependent Inhibitor
This compound is a recently identified antibacterial compound that acts as a time-dependent inhibitor of PABA biosynthesis in Escherichia coli.[1][2][3][4][5] It is noteworthy for being the first PABA biosynthesis inhibitor reported to have activity against Gram-negative bacteria.
Sulfonamides: Classic Dihydropteroate Synthase Inhibitors
Sulfonamides are a well-established class of antibiotics that function as structural analogs of PABA.[6][7][8][9][10] It is a crucial distinction that sulfonamides do not inhibit the PABA biosynthesis pathway directly. Instead, they competitively inhibit dihydropteroate synthase (DHPS), the enzyme that utilizes PABA as a substrate for the synthesis of dihydropteroate, a precursor to folic acid. Research has shown that sulfonamides like sulfanilamide and sulfathiazole do not inhibit the activity of ADC synthase, the enzyme complex responsible for PABA synthesis.
Other PABA Biosynthesis Inhibitors
Several other compounds have been identified as inhibitors of the PABA biosynthesis pathway:
-
Rubreserine: This natural product has been shown to inhibit the glutamine amidotransferase (GAT) domain of ADC synthase (GAT-ADCS).[11][12]
-
4-amino-3-[1-carboxyethoxy] benzoate: This compound has been reported as a potent inhibitor of PABA synthase.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for the inhibitory activity of this compound and other compounds against enzymes of the PABA biosynthesis pathway.
| Inhibitor | Target Enzyme(s) | Organism | Inhibition Constant | Reference(s) |
| This compound | PABA biosynthesis | E. coli | IC50 = 30 µM | [1][2][3][4] |
| Sulfonamides | Dihydropteroate Synthase (DHPS) | Various bacteria | No direct inhibition of PABA biosynthesis enzymes (PabA, PabB, PabC) | |
| Rubreserine | GAT-ADCS | Plants | Apparent Ki < 10 µM for PABA formation | [12] |
| 4-amino-3-[1-carboxyethoxy] benzoate | PABA synthase | Not specified | ~20 µM |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of inhibitor performance. Below are representative protocols for key experiments in the study of PABA biosynthesis inhibitors.
Protocol 1: In Vitro PABA Biosynthesis Assay using HPLC
This assay directly measures the production of PABA from chorismate and glutamine by the action of the PabA, PabB, and PabC enzymes.
Materials:
-
Purified recombinant PabA, PabB, and PabC enzymes
-
Chorismic acid
-
L-glutamine
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B)[13]
-
PABA standard for calibration
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer, chorismic acid, and L-glutamine at their final concentrations.
-
Add the inhibitor to be tested at various concentrations to the respective tubes. Include a control with no inhibitor.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a mixture of the PabA, PabB, and PabC enzymes.
-
Incubate the reactions for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of PABA produced.[13][14][15][16]
-
Generate a standard curve using known concentrations of PABA to calculate the concentration of PABA in the samples.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Coupled Enzyme Assay for Continuous Monitoring of PABA Synthesis
This assay continuously monitors the production of pyruvate, a byproduct of the PabC-catalyzed reaction, by coupling its reduction to lactate with the oxidation of NADH, which can be followed spectrophotometrically.
Materials:
-
Purified recombinant PabA, PabB, and PabC enzymes
-
Chorismic acid
-
L-glutamine
-
NADH
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Inhibitor stock solution
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, chorismic acid, L-glutamine, NADH, and an excess of lactate dehydrogenase.
-
Add the inhibitor to be tested at the desired concentration. Include a control with no inhibitor.
-
Equilibrate the mixture in the spectrophotometer at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of the PabA, PabB, and PabC enzymes.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition by comparing the initial rates in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
Visualizations
PABA Biosynthesis Pathway
Caption: The PABA biosynthesis pathway from chorismate.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the discovery and characterization of novel enzyme inhibitors.
References
- 1. This compound|41501-64-8|COA [dcchemicals.com]
- 2. This compound |CAS:41501-64-8 Probechem Biochemicals [probechem.com]
- 3. This compound | CAS#:41501-64-8 | Chemsrc [chemsrc.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]
- 14. Validation of the use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 18. Lactate Concentration assay (LDH method) [protocols.io]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Genetic Validation of MAC173979's Target in E. coli: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the genetic validation of the target of MAC173979 in Escherichia coli. It compares the performance of this compound with sulfonamides, a classic inhibitor of the same metabolic pathway, and presents supporting experimental data and detailed protocols to facilitate further research.
Executive Summary
Comparative Performance of PABA Biosynthesis Inhibitors
The antibacterial efficacy of this compound was compared to sulfamethoxazole, a representative sulfonamide, by determining their minimum inhibitory concentrations (MIC) against E. coli strain BW25113 in M9 minimal medium.
| Compound | Target Pathway | Mechanism of Action | MIC (µg/mL) against E. coli BW25113 |
| This compound | PABA Biosynthesis | Time-dependent inhibitor of PabA/PabB/PabC complex | 8[1] |
| Sulfamethoxazole | PABA Biosynthesis | Competitive inhibitor of dihydropteroate synthase (DHPS) | 0.25 - 16 (variable by study) |
Note: The MIC of sulfamethoxazole can vary depending on the specific experimental conditions and the presence of resistance mechanisms. The value presented represents a typical range observed in susceptible E. coli strains.
Genetic Validation of this compound's Target
The genetic validation of the PABA biosynthesis pathway as the target of this compound can be achieved through several key experiments that demonstrate a direct link between the compound's activity and the genes responsible for PABA synthesis (pabA, pabB, and pabC).
Metabolite Suppression Profiling
The initial identification of this compound's target was achieved through metabolite suppression profiling. This technique involves supplementing the growth medium with various metabolites to see if any can rescue the inhibitory effect of the compound.
-
Observation: The growth inhibition caused by this compound was specifically reversed by the addition of PABA to the culture medium.[1] This strongly suggests that this compound interferes with the synthesis of PABA.
-
Logical Relationship:
Gene Knockout Studies
Deleting the genes encoding the target should render the compound ineffective, as the target is no longer present. However, for essential pathways, this approach needs to be coupled with supplementation of the final product of the pathway.
-
Hypothesis: An E. coli strain with a deletion in pabA, pabB, or pabC will be auxotrophic for PABA but will be insensitive to this compound when grown in the presence of exogenous PABA.
-
Experimental Workflow:
Target Overexpression
Overexpression of the target protein can lead to increased resistance to the inhibitor, as a higher concentration of the compound is required to inhibit the larger pool of target molecules.
-
Hypothesis: Overexpression of the pabA, pabB, and pabC genes in E. coli will result in a higher MIC for this compound compared to the wild-type strain.
-
Signaling Pathway:
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol:
-
Prepare Inoculum: Culture E. coli BW25113 overnight in M9 minimal medium at 37°C with shaking. Dilute the overnight culture in fresh M9 medium to a final density of approximately 5 x 105 CFU/mL.
-
Prepare Compound Dilutions: Prepare a 2-fold serial dilution of this compound and sulfamethoxazole in M9 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculate: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Metabolite Suppression Profiling
Protocol:
-
Primary Screen: Determine the MIC of this compound in M9 minimal medium as described above.
-
Prepare Supplemented Media: In a 96-well plate, prepare M9 medium containing this compound at a concentration of 2x MIC.
-
Add Metabolites: To each well, add a different metabolite from a pre-compiled library (e.g., amino acids, nucleobases, vitamins) to a final concentration that is not inhibitory on its own. Include a well with only this compound (no metabolite) as a negative control and a well with no this compound as a positive growth control.
-
Inoculate and Incubate: Inoculate each well with E. coli BW25113 to a final density of approximately 5 x 105 CFU/mL and incubate at 37°C for 18-24 hours.
-
Analyze Results: Identify the metabolite(s) that restore bacterial growth in the presence of this compound.
Genetic Target Validation: Gene Knockout
Protocol:
-
Construct Knockout Strain: Obtain or construct a clean, in-frame deletion of the target gene (pabA, pabB, or pabC) in E. coli BW25113. The Keio collection provides a source for such mutants.
-
Confirm Phenotype: Confirm that the knockout strain is auxotrophic for PABA by plating on M9 minimal medium with and without PABA supplementation.
-
MIC Determination: Determine the MIC of this compound for both the wild-type and the knockout strain in M9 minimal medium supplemented with a concentration of PABA that supports the growth of the knockout strain.
-
Analyze Data: A significant increase in the MIC for the knockout strain compared to the wild-type strain in the presence of PABA validates the target.
Genetic Target Validation: Target Overexpression
Protocol:
-
Construct Overexpression Strain: Clone the coding sequences of pabA, pabB, and pabC into an inducible expression vector (e.g., a pET vector). Transform this construct into E. coli BW25113.
-
Induce Overexpression: Grow the overexpression strain in M9 minimal medium and induce protein expression according to the vector's protocol (e.g., with IPTG).
-
MIC Determination: Determine the MIC of this compound for the induced overexpression strain and a control strain (containing the empty vector) in M9 minimal medium.
-
Analyze Data: An increase in the MIC for the overexpression strain compared to the control strain indicates that the overproduced proteins are the target of the compound.
In Vitro Enzyme Inhibition Assay
Protocol:
-
Protein Expression and Purification: Overexpress and purify the PabA, PabB, and PabC proteins from E. coli.
-
Enzyme Assay: Reconstitute the PABA biosynthesis pathway in vitro by combining the purified enzymes with the substrates chorismate and glutamine in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Monitor Product Formation: Monitor the production of PABA over time using a suitable method, such as HPLC.
-
Determine IC50: Calculate the concentration of this compound that inhibits 50% of the enzyme activity (IC50).
Conclusion
References
Comparative Analysis of MAC173979 and its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel antibacterial compound MAC173979 and its structural analogs. The document outlines its mechanism of action, summarizes available quantitative data, and provides detailed experimental protocols for key assays.
This compound has been identified as a promising antibacterial agent, exhibiting a unique time-dependent inhibition of p-aminobenzoic acid (PABA) biosynthesis in bacteria such as E. coli.[1][2] This pathway is a crucial component of the folate biosynthesis machinery, which is essential for bacterial survival. The chemical structure of this compound, a dichloro-nitrophenyl propenone, and its analogs are central to their biological activity.[1]
Mechanism of Action: Targeting PABA Biosynthesis
This compound functions by inhibiting the enzymatic conversion of chorismate to PABA, a critical step in the folate pathway.[1] This inhibition is time-dependent, suggesting a slow-binding mechanism. The proposed target is the PabA-B-C enzyme complex in E. coli.[1] While the presence of a Michael acceptor in this compound's structure initially suggested a covalent inhibition mechanism, an analog lacking this feature (this compound-D) displayed only a twofold decrease in activity, indicating that a non-covalent, slow-dissociation interaction is likely the primary mode of inhibition.[1]
Below is a diagram illustrating the PABA biosynthesis pathway in E. coli and the point of inhibition by this compound.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and its known structural analogs. It is important to note that comprehensive, directly comparative data for all analogs is not currently available in the public domain. The data presented here is sourced from the initial discovery of this compound.[1]
| Compound | Structure | Target Enzyme System | IC50 (µM)[1] | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | PabA-B-C (E. coli) | 30 ± 2 | Data not available | |
| This compound-D | 3,3-dichloro-1-(3-nitrophenyl)propan-1-one (Analog lacking the Michael acceptor) | PabA-B-C (E. coli) | 60 ± 7 | Data not available |
| Analog 2 | 1-(3-nitrophenyl)propan-1-one | Not reported | Data not available | Data not available |
| Analog 3 | 3-methyl-1-(3-nitrophenyl)butan-1-one | Not reported | Data not available | Data not available |
Experimental Protocols
Synthesis of this compound and Analogs
Step 1: Nitration of Benzene to Nitrobenzene
-
Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add benzene to the acid mixture while maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for a specified period.
-
Pour the reaction mixture into ice water to precipitate the nitrobenzene.
-
Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over an anhydrous salt.
-
Purify the nitrobenzene by distillation.
Step 2: Friedel-Crafts Acylation of Nitrobenzene
-
To a cooled solution of nitrobenzene in a suitable solvent (e.g., carbon disulfide), add anhydrous aluminum chloride.
-
Slowly add propanoyl chloride to the mixture.
-
After the addition, reflux the mixture for a set time.
-
Cool the reaction mixture and pour it onto crushed ice with hydrochloric acid.
-
Separate the organic layer, wash, dry, and remove the solvent.
-
Purify the resulting 1-(3-nitrophenyl)propan-1-one by crystallization or chromatography.
The synthesis of this compound would involve further steps to introduce the dichloro-propenone moiety, likely through a condensation reaction with a chlorinated reactant. The synthesis of other analogs would follow similar acylation and subsequent modification steps.
PABA Biosynthesis Inhibition Assay (One-Pot Enzyme Assay)
This protocol is adapted from the methodology used in the discovery of this compound and a publicly available HPLC protocol for PABA detection.[1][3]
1. Reagents and Materials:
-
Recombinant PabA, PabB, and PabC enzymes from E. coli.
-
Chorismate
-
L-glutamine
-
This compound and its analogs
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Quenching solution (e.g., 10% trichloroacetic acid)
2. Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, and the recombinant PabA, PabB, and PabC enzymes.
-
Add the test compound (this compound or its analogs) at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding chorismate.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant for PABA production using HPLC.
3. HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient might start with a low percentage of B, increasing linearly over time.
-
Monitor the eluent at a wavelength suitable for PABA detection (e.g., 254 nm).
-
Quantify the amount of PABA produced by comparing the peak area to a standard curve of known PABA concentrations.
4. Data Analysis:
-
Plot the concentration of PABA produced over time for each inhibitor concentration.
-
Determine the initial reaction rates from these progress curves.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
The following diagram illustrates the general workflow for screening and characterizing antibacterial compounds like this compound.
Conclusion and Future Directions
This compound represents a promising new class of antibacterial agents targeting the essential PABA biosynthesis pathway. The available data indicates that its mechanism of action is likely a slow, tight-binding, non-covalent inhibition of the PabA-B-C enzyme complex. The limited comparative data for its analog, this compound-D, suggests that the Michael acceptor is not essential for its activity.
Further research is needed to fully elucidate the structure-activity relationship of this compound class. Specifically, the synthesis and comprehensive biological evaluation of a wider range of structural analogs are required. This should include the determination of MIC values against a panel of clinically relevant bacterial strains, including drug-resistant isolates. Such studies will be crucial for the potential development of this compound and its analogs into effective therapeutic agents.
References
Unraveling the Cross-Resistance Profile of MAC173979: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAC173979 is a novel antibacterial compound identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli[1][2]. Its mechanism of action, targeting a crucial step in the folate biosynthesis pathway, places it in a similar functional class as sulfonamide antibiotics. Understanding the potential for cross-resistance between this compound and existing antibiotics is critical for its future development as a therapeutic agent. This guide provides a comparative analysis based on its mechanism of action, outlines experimental protocols for assessing cross-resistance, and visualizes the relevant biological pathway and experimental workflows.
Comparative Analysis of Cross-Resistance
Direct experimental data from cross-resistance studies involving this compound is not yet publicly available. However, based on its mechanism of action, we can infer potential cross-resistance patterns with antibiotics that target the folate biosynthesis pathway, primarily the sulfonamides.
Key Points:
-
Shared Target Pathway: this compound inhibits the synthesis of PABA, a precursor for dihydrofolate synthesis[1][2]. Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, the enzyme that utilizes PABA to produce dihydropteroate.
-
Potential for Cross-Resistance: Bacterial resistance mechanisms that prevent the accumulation of sulfonamides or bypass the need for PABA could confer resistance to this compound. Such mechanisms may include:
-
Altered cell wall permeability leading to reduced drug uptake.
-
Active efflux pumps that remove the antibiotic from the cell.
-
Acquisition of an alternative folate biosynthesis pathway.
-
-
Distinction from Other Antibiotic Classes: Cross-resistance is less likely with antibiotics that have different mechanisms of action, such as beta-lactams (cell wall synthesis), aminoglycosides (protein synthesis), or fluoroquinolones (DNA replication).
Table 1: Inferred Cross-Resistance Profile of this compound
| Antibiotic Class | Representative Antibiotics | Mechanism of Action | Inferred Cross-Resistance with this compound | Rationale |
| Sulfonamides | Sulfamethoxazole, Sulfisoxazole | Inhibit dihydropteroate synthetase | High Potential | Shared metabolic pathway; resistance mechanisms affecting drug accumulation or pathway bypass would likely affect both. |
| Diaminopyrimidines | Trimethoprim | Inhibit dihydrofolate reductase | Potential (Synergistic Effects More Likely) | Targets a downstream step in the same pathway. Combination with this compound could be synergistic, but resistance to one might not confer resistance to the other. |
| Beta-lactams | Penicillin, Cephalosporins | Inhibit cell wall synthesis | Low Potential | Different cellular targets and mechanisms of action. |
| Aminoglycosides | Gentamicin, Kanamycin | Inhibit protein synthesis | Low Potential | Different cellular targets and mechanisms of action. |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Inhibit DNA gyrase and topoisomerase IV | Low Potential | Different cellular targets and mechanisms of action. |
| Tetracyclines | Doxycycline, Tetracycline | Inhibit protein synthesis | Low Potential | Different cellular targets and mechanisms of action. |
Experimental Protocols
To definitively determine the cross-resistance profile of this compound, the following experimental protocols are recommended:
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable broth medium to a defined optical density.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Cross-Resistance Study
This study assesses the susceptibility of antibiotic-resistant bacterial strains to this compound.
Protocol:
-
Strain Selection: A panel of bacterial strains with well-characterized resistance to various classes of antibiotics (e.g., sulfonamide-resistant, beta-lactam-resistant) is selected. A susceptible wild-type strain should be included as a control.
-
MIC Determination: The MIC of this compound is determined for each of the selected resistant and susceptible strains using the protocol described above.
-
Data Analysis: The MIC values of this compound for the resistant strains are compared to the MIC for the susceptible control strain. A significant increase in the MIC for a resistant strain indicates cross-resistance.
Visualizations
Folate Biosynthesis Pathway
Caption: Inhibition sites of this compound and Sulfonamides in the bacterial folate pathway.
Experimental Workflow for Cross-Resistance Studies
References
Validating MAC173979's In Vitro Activity in Diverse Escherichia coli Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of MAC173979 and other antimicrobial agents against various strains of Escherichia coli. This compound is a novel antibacterial compound identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis, a critical pathway for folate synthesis in bacteria.[1][2][3] This document summarizes available quantitative data, presents detailed experimental protocols for assessing antimicrobial activity, and visualizes the targeted metabolic pathway and experimental workflows.
Executive Summary
Data Presentation: Comparative In Vitro Activity
A direct quantitative comparison of this compound's in vitro activity across different E. coli strains is hampered by the limited availability of specific MIC values in published literature. However, to provide a valuable comparative context, the following tables summarize the reported MIC values for two well-established inhibitors of the folate biosynthesis pathway, sulfamethoxazole and trimethoprim, against common laboratory and pathogenic E. coli strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Sulfamethoxazole against various E. coli strains.
| E. coli Strain | MIC (µg/mL) | Reference |
| K-12 | >1028 | [4] |
| BW25113 | Not specified, but noted to enhance production of certain metabolites at sub-inhibitory concentrations | [5] |
| O157:H7 | 10% of 189 isolates were resistant | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Trimethoprim against various E. coli strains.
| E. coli Strain | MIC (µg/mL) | Reference |
| K-12 | >512 (in a resistant strain) | [7] |
| BW25113 | 0.5 | [8] |
| O157:H7 | Sensitive (exact MIC not specified) | [9] |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against E. coli strains using the broth microdilution method. This protocol is based on established guidelines and can be adapted for testing this compound.
Protocol: Broth Microdilution MIC Assay
1. Materials:
- E. coli strains (e.g., K-12, BW25113, O157:H7)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Antimicrobial agent (e.g., this compound, sulfamethoxazole, trimethoprim)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)
- Sterile pipette tips and tubes
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few isolated colonies of the desired E. coli strain. b. Inoculate the colonies into a tube containing 3-5 mL of CAMHB. c. Incubate the tube at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the antimicrobial agent in a suitable solvent. b. Perform serial two-fold dilutions of the antimicrobial stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
4. Assay Procedure: a. Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate antimicrobial dilution to the corresponding wells, creating a final volume of 100 µL with the desired antimicrobial concentration. c. Include a positive control well (containing only CAMHB and the bacterial inoculum) and a negative control well (containing only CAMHB). d. Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension. e. The final volume in each well will be 150 µL.
5. Incubation and Reading: a. Cover the plate and incubate at 37°C for 16-20 hours. b. After incubation, visually inspect the plates for bacterial growth (turbidity). c. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the p-aminobenzoic acid (PABA) biosynthesis pathway in Escherichia coli, the target of this compound.
Caption: p-Aminobenzoic acid (PABA) biosynthesis pathway in E. coli and points of inhibition.
Experimental Workflow Diagram
The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound presents a promising avenue for the development of new antibacterial agents by targeting the essential PABA biosynthesis pathway in E. coli. While a direct comparative analysis of its in vitro activity is currently limited by the lack of publicly available MIC data against diverse E. coli strains, this guide provides the necessary framework and comparative data for established drugs to facilitate such research. The provided protocols and visualizations serve as a valuable resource for researchers aiming to validate and expand upon the initial findings of this compound's antibacterial potential. Further studies are warranted to establish a comprehensive activity profile of this compound against a broader panel of clinically relevant E. coli strains.
References
- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation — Brown Lab [brownlab.ca]
- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Resistance in Commensal Escherichia coli from Pigs during Metaphylactic Trimethoprim and Sulfamethoxazole Treatment and in the Post-Exposure Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfamethoxazole drug stress upregulates antioxidant immunomodulatory metabolites in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscopic vision of mouse kidney experimentally infected with Escherichia coli O157:H7 to determine the therapeutic effect by Trimethoprim-Sulfamethoxazole compared to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Biochemical Assays for Confirming MAC173979's Inhibition of PABA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biochemical assays to confirm the inhibitory activity of MAC173979 on p-aminobenzoic acid (PABA) synthesis. It includes detailed experimental protocols, a comparison with alternative inhibitors, and quantitative data to aid in the selection of appropriate methods for screening and characterizing inhibitors of this essential bacterial pathway.
Introduction to this compound and PABA Synthesis
This compound is a novel, time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli, exhibiting a half-maximal inhibitory concentration (IC50) of 30 µM.[1][2][3] PABA is a crucial precursor for the synthesis of folates, which are essential coenzymes for the biosynthesis of nucleotides and certain amino acids. The inhibition of PABA synthesis presents a validated target for antimicrobial drug development.
The biosynthesis of PABA from chorismate in E. coli is a two-step enzymatic process:
-
Aminodeoxychorismate Synthase (ADCS): This enzyme, a complex of the PabA and PabB subunits, catalyzes the conversion of chorismate and glutamine to 4-amino-4-deoxychorismate (ADC).[4][5]
-
Aminodeoxychorismate Lyase (ADCL): Encoded by the pabC gene, this enzyme converts ADC to PABA and pyruvate.[6]
This guide focuses on assays for ADCS, the initial and committing step in PABA synthesis and the likely target of this compound.
Comparison of PABA Synthesis Inhibitors
To effectively evaluate the inhibitory potential of this compound, it is crucial to compare its activity against other known inhibitors of the folate biosynthesis pathway. This comparison includes a direct competitor targeting the same enzymatic step and a well-established class of antibiotics targeting a downstream enzyme.
| Compound | Target Enzyme | Mechanism of Action | IC50 Value (µM) | Organism |
| This compound | Aminodeoxychorismate Synthase (ADCS) | Time-dependent inhibitor of PABA synthesis | 30 | E. coli[1][2][3] |
| Rubreserine | Glutamine Amidotransferase/Aminodeoxychorismate Synthase (GAT-ADCS) | Inhibitor of the glutamine amidotransferase activity | ~8 | Plant ( Arabidopsis thaliana )[7] |
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Competitive inhibitor with respect to PABA | K_M_ = 1004 | E. coli (sulfonamide-resistant)[8] |
Note: The provided K_M_ for sulfamethoxazole is for a sulfonamide-resistant variant of DHPS and indicates its affinity as a substrate, not a direct IC50 for inhibition of the wild-type enzyme. Sulfonamides act by competing with PABA, thus their inhibitory effect is dependent on the PABA concentration.
Biochemical Assays to Confirm Inhibition
Two primary types of biochemical assays are recommended to quantify the inhibition of ADCS activity.
Coupled Fluorescence-Based Assay
This high-throughput assay continuously monitors the production of PABA, the final product of the two-step reaction, by detecting its intrinsic fluorescence. The assay couples the ADCS (PabA/PabB) and ADCL (PabC) enzymes.
Principle: Chorismate + Glutamine --(ADCS)--> ADC + Glutamate ADC --(ADCL)--> PABA + Pyruvate
The fluorescence of PABA is monitored at an excitation wavelength of 290 nm and an emission wavelength of 350 nm.[4]
Experimental Protocol: Coupled Fluorescence Assay for ADCS Inhibition
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Enzymes: Purified recombinant E. coli PabA, PabB, and PabC. The optimal concentration of each enzyme should be determined empirically but a starting point of 1-5 µM for each is recommended.
-
Substrates: 200 µM Chorismate and 20 mM L-glutamine.
-
Inhibitors: Stock solutions of this compound, Rubreserine, and a negative control (e.g., DMSO) in appropriate concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 96-well or 384-well microplate format.
-
To each well, add:
-
Assay Buffer
-
PabA, PabB, and PabC enzymes
-
Inhibitor at various concentrations (or vehicle control)
-
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate mixture (chorismate and glutamine).
-
Immediately begin monitoring the increase in fluorescence at 290 nm (excitation) and 350 nm (emission) using a microplate reader at a constant temperature (e.g., 25°C).[4]
-
Record fluorescence readings at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
HPLC-Based Assay
This method directly measures the formation of ADC, the product of the ADCS-catalyzed reaction, by separating and quantifying it using High-Performance Liquid Chromatography (HPLC). This assay is not coupled and therefore directly assesses the activity of ADCS.
Principle: Chorismate + Glutamine --(ADCS)--> ADC + Glutamate
Experimental Protocol: HPLC-Based Assay for ADCS Inhibition
-
Reagent Preparation:
-
Assay Procedure:
-
Set up reaction mixtures containing assay buffer, PabA, PabB, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture.
-
Initiate the reaction by adding the substrates.
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a fixed time (e.g., 15-30 minutes).
-
Stop the reaction by adding an acid (e.g., 1 M HCl) or by rapid freezing.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Monitor the elution of ADC by UV absorbance at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Quantify the amount of ADC produced in each reaction by integrating the peak area from the HPLC chromatogram.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: PABA synthesis pathway and points of inhibition.
Caption: Workflow for the coupled fluorescence-based assay.
Conclusion
The provided biochemical assays offer robust and reliable methods to confirm and quantify the inhibitory activity of this compound against PABA synthesis. The coupled fluorescence-based assay is particularly well-suited for high-throughput screening of inhibitor libraries due to its simplicity and continuous nature. The HPLC-based assay, while lower in throughput, provides a direct and unambiguous measurement of ADCS activity. By comparing the IC50 of this compound with that of other known inhibitors, researchers can gain valuable insights into its potency and specificity, thereby guiding further drug development efforts.
References
- 1. Inhibition of p-Aminobenzoate and Folate Syntheses in Plants and Apicomplexan Parasites by Natural Product Rubreserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of aminodeoxychorismate synthase and anthranilate synthase as novel targets for bispecific antibiotics inhibiting conserved protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Inhibitor studies on para-aminobenzoic acid synthase. [repository.cam.ac.uk]
- 8. uniprot.org [uniprot.org]
assessing the specificity of MAC173979 for its intended target
This guide provides a comparative analysis of the specificity of MAC173979, a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][2][3] The intended target of this compound is the PabA-B-C enzyme complex, a critical component in the folate biosynthesis pathway.[1] This document outlines the experimental data supporting its target specificity and compares its performance with relevant alternative molecules.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound and its analog, this compound-D, which lacks the Michael acceptor, were evaluated against the recombinant PabA-B-C enzyme complex. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.
| Compound | Target | IC50 (μM) | Key Structural Feature |
| This compound | PabA-B-C enzyme complex | 30 ± 2 | Dichloro-nitrophenyl propenone |
| This compound-D | PabA-B-C enzyme complex | 60 ± 7 | Lacks the Michael acceptor |
| Sulfamethoxazole | Dihydropteroate synthase (DHPS) | Not explicitly quantified in the provided context, but it is a known inhibitor of the PABA pathway. | p-aminobenzenesulfonamide |
Experimental Methodologies
Metabolic Suppression Profiling:
This technique was employed to identify the mechanism of action of this compound by observing the reversal of its antibacterial activity in the presence of specific metabolites.
-
Objective: To identify the metabolic pathway inhibited by this compound.
-
Protocol:
-
E. coli cultures were grown under nutrient-limiting conditions in the presence of inhibitory concentrations of this compound.
-
An array of metabolites, including PABA and methionine, were individually added to the cultures.
-
Bacterial growth was monitored to identify metabolites that could rescue the cells from the inhibitory effect of the compound.
-
-
Results: The inhibitory effect of this compound was fully reversed by the addition of PABA or methionine, indicating that this compound targets the PABA biosynthesis pathway, which is essential for the production of folates required for methionine synthesis.[1]
In Vitro Enzyme Inhibition Assay:
To directly assess the inhibitory activity of this compound on its intended target, an in vitro assay using the purified PabA-B-C enzyme complex was performed.
-
Objective: To quantify the inhibitory potency (IC50) of this compound and its analog against the PabA-B-C enzyme complex.
-
Protocol:
-
The recombinant PabA-B-C enzyme complex was purified.
-
A one-pot enzyme assay was established to monitor the conversion of the substrate, chorismate, to PABA.
-
The reaction was carried out in the presence of varying concentrations of this compound (0, 1, 3, 10, and 30 μM).
-
The production of PABA was monitored over time using High-Performance Liquid Chromatography (HPLC).
-
IC50 values were calculated from the dose-response curves.
-
-
Results: this compound exhibited a time-dependent inhibition of the PabA-B-C complex with an IC50 of 30 ± 2 μM.[1] The analog lacking the Michael acceptor, this compound-D, showed a reduced potency with an IC50 of 60 ± 7 μM, suggesting a potential role of the Michael acceptor in the inhibitory mechanism.[1]
Visualizing Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing specificity and the relevant biological pathway targeted by this compound.
Caption: Workflow for identifying and validating the target of this compound.
Caption: Inhibition points of this compound and other antibiotics in the folate pathway.
References
literature review comparing MAC173979 to standard folate pathway inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel folate pathway inhibitor, MAC173979, with standard-of-care folate pathway inhibitors used in antibacterial and anticancer therapies. The information presented is based on available experimental data to facilitate an objective evaluation of their respective mechanisms and performance.
Introduction to Folate Pathway Inhibition
The folate metabolic pathway is essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and repair.[1] This pathway is a well-established target for a range of therapeutic agents, from antibiotics to chemotherapeutics. By inhibiting key enzymes in this pathway, these drugs can selectively disrupt cellular replication in pathogenic microorganisms or rapidly dividing cancer cells. Standard folate pathway inhibitors include antibacterial agents like sulfonamides and trimethoprim, and anticancer drugs such as methotrexate and pemetrexed.[2][3][4][5][6] This guide introduces this compound, a novel inhibitor, and compares its mechanism and in vitro performance against these established drugs.
Mechanism of Action: A Comparative Overview
Folate pathway inhibitors can be broadly categorized by their target enzyme. This compound distinguishes itself by targeting an earlier step in the bacterial folate synthesis pathway compared to many standard inhibitors.
This compound is a novel antibacterial compound that acts as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis.[7][8] PABA is a crucial precursor for the synthesis of dihydrofolate in bacteria. By inhibiting the PabA, PabB, and PabC enzyme complex responsible for converting chorismate to PABA, this compound effectively cuts off the supply of a key building block for folate synthesis.[8]
Standard antibacterial folate inhibitors typically target two key enzymes:
-
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS). They are structural analogs of PABA and compete with it for the active site of DHPS, thus preventing the formation of dihydropteroate, a precursor of dihydrofolate.[4][5][6]
-
Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that reduces dihydrofolate to tetrahydrofolate, the active form of the coenzyme.[2][9] Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the human equivalent, which accounts for its selective toxicity.[9]
Standard anticancer folate inhibitors primarily target dihydrofolate reductase (DHFR) and other folate-dependent enzymes in human cells:
-
Methotrexate is a structural analog of folic acid and a potent inhibitor of DHFR.[3][10][11] By blocking DHFR, methotrexate leads to a depletion of intracellular tetrahydrofolate, which in turn inhibits the synthesis of thymidylate and purines, thereby arresting DNA synthesis and cell division.[11]
-
Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), another enzyme in the purine synthesis pathway.[1][12] This broader mechanism of action gives pemetrexed a wide range of antitumor activity.[12]
The following diagram illustrates the points of inhibition for this compound and standard folate pathway inhibitors within the folate biosynthesis pathway.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and standard folate pathway inhibitors. It is important to note that the experimental conditions under which these data were generated may vary, and direct comparisons should be made with caution.
In Vitro Potency of Folate Pathway Inhibitors
| Inhibitor | Target Organism/Cell Line | Target Enzyme | Potency Metric | Value | Reference(s) |
| This compound | E. coli | PabA, PabB, PabC complex | Apparent Ki | 7.3 ± 1.3 µM | [8] |
| E. coli | PABA Biosynthesis | IC50 | 30 µM | [13][14][15][16] | |
| Sulfamethoxazole | E. coli | Dihydropteroate Synthase (DHPS) | - | - | - |
| Trimethoprim | E. coli | Dihydrofolate Reductase (DHFR) | - | - | - |
| Methotrexate | Human cells | Dihydrofolate Reductase (DHFR) | - | - | - |
| Pemetrexed | Human cells | DHFR, TS, GARFT | - | - | - |
A dash (-) indicates that specific, directly comparable quantitative data was not found in the reviewed literature under a unified experimental setting.
Antibacterial Activity Against E. coli
| Antibiotic | MIC Range (µg/mL) | Reference(s) |
| This compound | Activity reversed 16-fold by PABA | [8] |
| Sulfamethoxazole (in combination with Trimethoprim) | Wildtype population MIC: 0.03-0.25 | [1][11] |
| Trimethoprim | Susceptible population: ≤ 4 | [17][18] |
| Trimethoprim/Sulfamethoxazole | Susceptible: ≤ 2/38 to ≤ 4/76 | [14][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of folate pathway inhibitors.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Bacterial culture of E. coli grown to the logarithmic phase.
-
Stock solution of the antimicrobial agent of known concentration.
2. Inoculum Preparation:
-
Aseptically pick several colonies of E. coli from an agar plate and suspend in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
3. Serial Dilution of Antimicrobial Agent:
-
Dispense 50 µL of sterile MHB into each well of the microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (MHB and inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
PABA Biosynthesis Inhibition Assay
The following is a generalized protocol for an in vitro enzyme inhibition assay to measure the inhibition of PABA biosynthesis, based on the methodology described for this compound which utilizes HPLC for detection.[8]
1. Reagents and Materials:
-
Purified recombinant PabA, PabB, and PabC enzymes.
-
Chorismate (substrate).
-
L-glutamine.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
HPLC system with a suitable column for separating PABA.
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-glutamine, and the PabA-B-C enzyme complex in a microcentrifuge tube or 96-well plate.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, chorismate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching agent (e.g., an acid like trifluoroacetic acid) or by heat inactivation.
-
Centrifuge the samples to pellet the precipitated protein.
3. HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject the samples into the HPLC system.
-
Separate the reaction components on a reverse-phase column.
-
Detect the PABA product by monitoring its absorbance at a specific wavelength.
-
Quantify the amount of PABA produced by integrating the peak area and comparing it to a standard curve.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound represents a novel approach to inhibiting the bacterial folate pathway by targeting PABA biosynthesis, an earlier step than that targeted by the widely used sulfonamides and trimethoprim. This unique mechanism of action could be advantageous in overcoming existing resistance mechanisms to these standard antibacterial agents. While the available data for this compound is currently limited to its in vitro antibacterial activity against E. coli, it demonstrates a clear mechanism-based inhibition of the folate pathway.
In contrast, standard folate inhibitors like methotrexate and pemetrexed are well-established anticancer agents with a wealth of clinical data, targeting DHFR and other enzymes in human cells. The comparison highlights the versatility of the folate pathway as a therapeutic target and the potential for developing new agents with distinct mechanisms of action. Further research on this compound is warranted to explore its spectrum of activity, in vivo efficacy, and potential for clinical development as a novel antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. MICs of ciprofloxacin and trimethoprim for Escherichia coli: influence of pH, inoculum size and various body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Risk factors for antimicrobial resistance in patients with Escherichia coli bacteraemia related to urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Safety Operating Guide
Prudent Disposal of MAC173979: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the novel p-aminobenzoic acid biosynthesis inhibitor, MAC173979, is critical for maintaining a safe and compliant laboratory environment. While specific institutional and local regulations must always be followed, this guide outlines a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.
Immediate Actions and Waste Segregation
Proper disposal begins at the point of use. Implementing a clear and consistent waste segregation protocol is the first line of defense against accidental exposure and environmental contamination. All materials that come into contact with this compound should be considered contaminated and handled accordingly.
Experimental Protocol for Waste Segregation:
-
Preparation: Before beginning any experiment with this compound, prepare designated waste containers. These should be clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols.
-
Liquid Waste: All aqueous and organic solutions containing this compound should be collected in a dedicated, sealed, and chemically resistant container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste: All disposables, including gloves, pipette tips, and contaminated bench paper, should be collected in a separate, clearly labeled, and sealed bag or container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The defaced or removed label on the empty container should be disposed of as solid waste.
Waste Characterization and Disposal Summary
The following table summarizes the proper segregation and disposal route for each type of waste generated during the handling of this compound.
| Waste Type | Description | Recommended Container | Disposal Route |
| Liquid Waste | Aqueous and organic solutions containing this compound. | Labeled, sealed, chemically resistant bottle. | Approved Chemical Waste Vendor |
| Solid Waste | Contaminated gloves, pipette tips, bench paper, etc. | Labeled, sealed plastic bag or container. | Approved Chemical Waste Vendor |
| Sharps Waste | Contaminated needles, syringes, scalpels, etc. | Puncture-proof sharps container. | Approved Chemical Waste Vendor |
| Empty Containers | Triple-rinsed original this compound containers. | Glass or plastic recycling bin (after defacing label). | Institutional Recycling Program |
Disposal Workflow
The logical flow of the disposal process, from the point of generation to final disposal, is a critical component of a comprehensive safety plan. The following diagram illustrates this workflow.
Caption: Disposal workflow for this compound waste.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, follow your institution's established spill cleanup procedures for chemical agents. Small spills can typically be absorbed with an inert material and collected into the solid chemical waste stream.
-
Regulatory Compliance: Always adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company. Never dispose of chemical waste down the drain or in the regular trash.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
Essential Safety and Logistical Information for Handling MAC173979
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling MAC173979, a novel time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, ensuring operational integrity and proper disposal.
Chemical and Physical Properties
This compound is recognized for its inhibitory activity against Gram-negative bacteria.[1] A summary of its key chemical data is provided below.
| Property | Value | Source |
| CAS Number | 41501-64-8 | DC Chemicals |
| Molecular Formula | C₉H₅Cl₂NO₃ | MedKoo Biosciences |
| Molecular Weight | 246.05 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| IC₅₀ | 30 µM (against p-aminobenzoic acid biosynthesis) | DC Chemicals[1] |
Safety and Handling
Disclaimer: A comprehensive, official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this document's creation. The following guidelines are based on general laboratory best practices for handling novel chemical compounds of this nature. All personnel must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling the solid powder to avoid inhalation.
Handling Procedures
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, especially when in powdered form.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Storage and Disposal
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Recommended long-term storage is at -20°C.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Chemical: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be considered hazardous waste and disposed of accordingly.
-
Consult your institution's EHS department for specific disposal protocols. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Inhibition of p-Aminobenzoic Acid (PABA) Biosynthesis Assay
The following is a representative protocol for an in vitro assay to determine the inhibitory effect of this compound on PABA biosynthesis.
Objective: To quantify the inhibition of PABA production from chorismate in the presence of varying concentrations of this compound.
Materials:
-
This compound
-
Recombinant PabA-B-C enzyme complex from E. coli
-
Chorismate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
DMSO (for dissolving this compound)
-
HPLC system with a suitable column for PABA detection
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Prepare Working Solutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM).
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the recombinant PabA-B-C enzyme complex, and the this compound working solution (or DMSO for the control).
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding chorismate.
-
-
Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., an acid like HCl).
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of PABA produced.
-
-
Data Analysis: Plot the concentration of PABA produced over time for each concentration of this compound. Determine the initial reaction rates and calculate the IC₅₀ value.
Quantitative Data on this compound Inhibitory Activity
The following table summarizes the observed inhibition of PABA production at different concentrations of this compound.[2]
| This compound Concentration (µM) | Observed Effect on PABA Production |
| 0 (Control) | Normal PABA production |
| 1 | Slight inhibition |
| 3 | Moderate inhibition |
| 10 | Strong inhibition |
| 30 | Very strong inhibition |
Visualizations
p-Aminobenzoic Acid (PABA) Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the enzymatic conversion of chorismate to PABA in E. coli and the point of inhibition by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
